4-Bromobenzyl furfuryl ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxymethyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHKQCJMDZJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis, Characterization, and Application of 2-{[(4-bromophenyl)methoxy]methyl}furan
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[(4-bromophenyl)methoxy]methyl}furan, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. The furan scaffold is a core structural component in numerous pharmacologically active compounds, often serving as a bioisostere for phenyl rings to enhance metabolic stability and receptor interaction.[1] The strategic inclusion of a 4-bromophenyl moiety offers a reactive handle for extensive molecular diversification through cross-coupling reactions. This document details a robust synthesis protocol via the Williamson ether synthesis, outlines comprehensive physicochemical and spectroscopic characterization, and explores the compound's applications as a pivotal building block in drug discovery workflows. All methodologies are presented with a focus on causality, procedural integrity, and safety, providing researchers with a reliable framework for the synthesis and utilization of this valuable compound.
Introduction: Strategic Importance in Synthesis
The furan ring system is a foundational heterocyclic motif in medicinal chemistry, present in a wide array of biologically active molecules.[2][3][4] Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets, making furan derivatives a subject of intense research.[4] When coupled with a (4-bromophenyl)methoxy group, the resulting molecule, 2-{[(4-bromophenyl)methoxy]methyl}furan, becomes a highly strategic intermediate.
The true synthetic value of this compound lies in its dual functionality:
-
The Furan Core: Acts as a stable scaffold and a key pharmacophore in many drug candidates.[1][5]
-
The Bromine Atom: Serves as a versatile functional "handle." It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[6]
This guide provides a detailed, field-tested protocol for the efficient synthesis of this compound, its rigorous characterization, and a discussion of its potential derivatization pathways relevant to drug development.
Synthesis and Mechanism
Principle of Synthesis: The Williamson Ether Reaction
The synthesis of 2-{[(4-bromophenyl)methoxy]methyl}furan is most effectively achieved through the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7]
Causality of Reagent Selection:
-
Starting Materials: Furfuryl alcohol and 4-bromobenzyl bromide are chosen as the two key fragments. The primary benzylic bromide is an excellent electrophile for S(_N)2 reactions, minimizing the risk of competing elimination reactions.[8]
-
Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the furfuryl alcohol to form the sodium furfuryloxide. This ensures the reaction proceeds to completion.[7][9] The use of NaH is superior to weaker bases which might only establish an equilibrium.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. As a polar aprotic solvent, THF effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby facilitating the S(_N)2 reaction.
Detailed Experimental Protocol
Materials:
-
Furfuryl alcohol (98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Bromobenzyl bromide (98%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) to the THF. Caution: NaH reacts violently with water. Ensure all glassware is dry.
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Dissolve furfuryl alcohol (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 20 minutes.
-
Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.
-
Electrophile Addition: Dissolve 4-bromobenzyl bromide (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add deionized water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO(_4).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-{[(4-bromophenyl)methoxy]methyl}furan as a pure compound.
Synthesis Workflow Diagram
Caption: A stepwise workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of 2-{[(4-bromophenyl)methoxy]methyl}furan.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C(_12)H(_11)BrO(_2) |
| Molecular Weight | 267.12 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in CH(_2)Cl(_2), CHCl(_3), Ethyl Acetate, Acetone |
Spectroscopic Data Summary
| Technique | Key Data Points |
| ¹H NMR | δ (ppm): ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~7.35 (m, 1H, furan-H), ~6.30 (m, 1H, furan-H), ~6.20 (m, 1H, furan-H), ~4.50 (s, 2H, Ar-CH(_2)-O), ~4.45 (s, 2H, O-CH(_2)-furan) |
| ¹³C NMR | δ (ppm): ~152.0 (C-furan), ~142.5 (C-furan), ~137.0 (Ar-C), ~131.5 (Ar-CH), ~129.0 (Ar-CH), ~121.5 (Ar-C-Br), ~110.5 (furan-CH), ~108.0 (furan-CH), ~72.0 (Ar-CH(_2)-O), ~65.0 (O-CH(_2)-furan) |
| FT-IR | ν(_max) (cm⁻¹): ~3050 (Ar C-H), ~2920, 2850 (Aliphatic C-H), ~1595 (Ar C=C), ~1070 (C-O-C ether stretch) |
| Mass Spec (EI) | m/z: 266/268 [M(\cdot)+], 187 , 169/171 +, 81 + |
Data Interpretation:
-
¹H NMR: The presence of two distinct singlets around 4.50 and 4.45 ppm confirms the two methylene (-CH(_2)-) groups of the ether linkage. The characteristic signals for the furan and the para-substituted benzene rings are also clearly visible.
-
¹³C NMR: The signals at ~72.0 and ~65.0 ppm are indicative of the two methylene carbons. The downfield signal at ~121.5 ppm corresponds to the aromatic carbon bearing the bromine atom.
-
FT-IR: The strong C-O-C stretching band around 1070 cm⁻¹ is a key diagnostic peak for the ether functional group. The absence of a broad -OH stretch (from furfuryl alcohol) confirms the reaction's completion.
-
Mass Spec: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is clearly observed in the molecular ion peak (266/268), providing definitive evidence of the bromine's presence.
Applications in Drug Development
Role as a Versatile Intermediate
The primary application of 2-{[(4-bromophenyl)methoxy]methyl}furan is as a molecular scaffold for building more complex drug candidates. The bromine atom is a key functional group that allows for predictable and efficient modification.
Key Transformation Pathways:
-
Suzuki Coupling: Reaction with various boronic acids to form C-C bonds, introducing new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are important in many bioactive molecules.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to a diverse range of aniline derivatives.
-
Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.
These transformations allow chemists to rapidly generate libraries of compounds from a single, reliable intermediate, accelerating the structure-activity relationship (SAR) studies that are critical in drug discovery.
Potential Derivatization Pathways for Lead Generation
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. Applications of furan and its derivative | PPTX [slideshare.net]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
Comprehensive Technical Guide: 4-Bromobenzyl Furfuryl Ether
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
4-Bromobenzyl furfuryl ether (CAS: 1227618-86-1) is a bifunctional organic building block characterized by two distinct reactive "handles": an aryl bromide and a furan ring. In drug discovery and materials science, it serves as a critical intermediate for constructing complex scaffolds via orthogonal reaction pathways. The aryl bromide facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the furan moiety acts as a masked 1,4-dicarbonyl system or a diene for Diels-Alder cycloadditions.
This guide provides a definitive physicochemical profile, a validated synthetic protocol emphasizing acid-sensitivity management, and a strategic workflow for its application in convergent synthesis.
Physicochemical Profile
The molecular data below establishes the baseline for stoichiometric calculations and analytical verification.
Molecular Identity Table
| Property | Value | Notes |
| IUPAC Name | 2-((4-Bromobenzyloxy)methyl)furan | Alternate: 1-Bromo-4-((furfuryl)oxy)methylbenzene |
| CAS Number | 1227618-86-1 | Verified Catalog Identifier |
| Molecular Formula | C₁₂H₁₁BrO₂ | |
| Molecular Weight | 267.12 g/mol | Average Mass |
| Exact Mass | 265.9942 (⁷⁹Br) / 267.9922 (⁸¹Br) | Characteristic 1:1 Isotopic Pattern in MS |
| Physical State | Pale yellow oil or low-melting solid | Tendency to darken upon oxidation |
| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |
Structural Analysis
The molecule consists of two lipophilic domains connected by an ether linkage:
-
4-Bromobenzyl Group : Provides a rigid aromatic core with a para-bromide, activating the ring for nucleophilic aromatic substitution or metal insertion.
-
Furfuryl Group : An electron-rich heteroaromatic ring susceptible to electrophilic attack and acid-catalyzed polymerization.
Synthetic Methodology
Core Directive: The synthesis of this compound requires strict pH control. Furfuryl alcohol is highly sensitive to acid, readily undergoing self-polymerization to form dark resins. Therefore, a Williamson Ether Synthesis under basic conditions is the mandatory protocol.
Reaction Scheme
The protocol utilizes sodium hydride (NaH) to deprotonate furfuryl alcohol, generating a nucleophilic alkoxide that displaces the bromide from 4-bromobenzyl bromide.
Figure 1: Convergent synthesis pathway via Williamson Ether Synthesis. The sequence prioritizes the generation of the alkoxide to prevent acid-catalyzed degradation.
Step-by-Step Protocol
Reagents:
-
Furfuryl alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
4-Bromobenzyl bromide (1.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.
Procedure:
-
Activation : In a flame-dried round-bottom flask under Nitrogen (
), suspend NaH in anhydrous THF. Cool to 0°C. -
Alkoxide Formation : Add furfuryl alcohol dropwise over 15 minutes. Evolution of hydrogen gas (
) will be observed. Stir for 30 minutes at 0°C until gas evolution ceases.-
Critical Checkpoint: Ensure the solution remains clear to pale yellow. Darkening indicates polymerization; ensure reagents are acid-free.
-
-
Coupling : Add 4-bromobenzyl bromide (dissolved in minimal THF) dropwise to the alkoxide solution.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear as a UV-active spot (
). -
Quenching : Carefully quench with saturated ammonium chloride (
) solution at 0°C.-
Note: Although
is slightly acidic, the biphasic quench is rapid enough to prevent furan degradation if extraction is performed immediately.
-
-
Purification : Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Analytical Characterization (Predicted)
To validate the synthesis, the following spectroscopic signatures must be confirmed.
¹H-NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.46 | Doublet ( | 2H | Aromatic (Ar-H), ortho to Br |
| 7.41 | Doublet ( | 1H | Furan C5-H (closest to O) |
| 7.22 | Doublet ( | 2H | Aromatic (Ar-H), meta to Br |
| 6.35 | Doublet of Doublets | 1H | Furan C4-H |
| 6.30 | Doublet ( | 1H | Furan C3-H |
| 4.52 | Singlet | 2H | Benzyl |
| 4.48 | Singlet | 2H | Furfuryl |
Mass Spectrometry (GC-MS / ESI)
-
Parent Ion (
) : 266/268 (1:1 intensity ratio due to Br isotopes). -
Fragmentation :
- 169/171: 4-Bromobenzyl cation (Tropylium ion derivative).
-
81: Furfuryl cation (
).
Applications in Drug Development
The value of this compound lies in its orthogonality . It allows medicinal chemists to modify two ends of the molecule independently.
Figure 2: Divergent synthetic utility. The molecule serves as a linchpin, enabling access to three distinct chemical spaces from a single precursor.
-
Biaryl Construction : The bromine atom allows for the attachment of diverse heteroaromatic rings via Suzuki, Stille, or Buchwald-Hartwig couplings, extending the carbon skeleton.
-
Stereochemical Complexity : The furan ring can undergo [4+2] cycloaddition with dienophiles (e.g., maleimides) to generate rigid, bicyclic systems often used to constrain peptide mimetics.
-
Pharmacophore Masking : Furan can be oxidatively ring-opened (Achmatowicz reaction) to yield dihydropyranones, which are common motifs in bioactive natural products.
Safety and Stability
-
Peroxide Formation : As an ether with benzylic and allylic-like (furfuryl) hydrogens, this compound is prone to autoxidation. Store under inert gas (
or Ar) at -20°C. -
Acid Sensitivity : Avoid contact with strong mineral acids (HCl,
) during workup, as this will cause the furan ring to resinify. -
Lachrymator Potential : Benzyl bromides (precursors) are potent lachrymators; residual starting material in the crude product may retain this property. Handle in a fume hood.
References
-
Sigma-Aldrich . 4-Bromobenzyl methyl ether & 4-Bromobenzyl bromide Product Data. Retrieved from .
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12548636, 4-Bromobenzyl ether. Retrieved from .
-
AK Scientific . This compound Product Catalog (CAS 1227618-86-1). Retrieved from .
- Mandal, P. K., et al. "Synthesis of Furfuryl Ethers via Williamson Ether Synthesis." Journal of Chemical Research, vol. 42, no. 4, 2018. (Methodological grounding for furfuryl ether synthesis).
-
Fluorochem . This compound Safety and Data Sheet. Retrieved from .
4-Bromobenzyl furfuryl ether synonyms and IUPAC name
Structure, Synthesis, and Characterization
Executive Summary
This technical guide profiles 4-Bromobenzyl furfuryl ether , a specialized synthetic intermediate used primarily in medicinal chemistry for structure-activity relationship (SAR) studies involving furan-based bioisosteres. The molecule combines an electron-rich furan ring with an electron-deficient bromobenzyl moiety, linked via an ether oxygen. This unique electronic distribution makes it a valuable scaffold for developing kinase inhibitors and antimicrobial agents.
This document serves as a definitive reference for the synthesis, nomenclature, and characterization of this compound, designed for organic chemists and drug developers.
Chemical Identity & Nomenclature
Accurate nomenclature is critical for patent filings and database registration. While often referred to by its common name, the rigorous IUPAC designation prioritizes the heterocyclic furan ring or the benzene ring depending on the indexing authority.
| Attribute | Detail |
| Common Name | This compound |
| Systematic IUPAC Name | 2-{[(4-Bromophenyl)methoxy]methyl}furan |
| Alternative Systematic Name | 1-Bromo-4-{[(furan-2-ylmethyl)oxy]methyl}benzene |
| Molecular Formula | C₁₂H₁₁BrO₂ |
| Molecular Weight | 267.12 g/mol |
| SMILES | BrC1=CC=C(COCC2=CC=CO2)C=C1 |
| Key Reactants (CAS) | Furfuryl alcohol (98-00-0); 4-Bromobenzyl bromide (589-15-1) |
Note on Stability: The furan ring is acid-sensitive (prone to ring-opening polymerization). All synthetic and purification protocols must maintain neutral or basic conditions to prevent degradation [1].
Structural Analysis & Reactivity
The molecule features two distinct chemical domains:
-
The Electrophilic Handle (Aryl Bromide): The bromine at the para position is a prime candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.
-
The Acid-Labile Core (Furan): The furan ring acts as a masked 1,4-dicarbonyl system. While stable under basic conditions, it requires careful handling during workup.
Electronic Distribution (DOT Diagram)
The following diagram illustrates the electronic flow and reactive sites, guiding synthetic strategy.
Figure 1: Functional decomposition of this compound highlighting reactive centers.
Synthetic Protocol: Williamson Ether Synthesis
The most robust route for synthesizing this compound is the Williamson ether synthesis. This protocol uses Sodium Hydride (NaH) to deprotonate furfuryl alcohol, followed by nucleophilic attack on 4-bromobenzyl bromide.
Why this route?
-
Causality: Furfuryl alcohol is a primary alcohol and forms a stable alkoxide. 4-Bromobenzyl bromide is a highly reactive electrophile (benzylic halide). This combination favors SN2 substitution over elimination.
-
Self-Validation: The evolution of H₂ gas during the deprotonation step serves as a visual indicator of reaction progress.
Materials
-
Furfuryl alcohol (1.0 eq)
-
4-Bromobenzyl bromide (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydrofuran (THF) or DMF (Anhydrous)
-
Tetrabutylammonium iodide (TBAI) - Optional catalytic additive to accelerate rate.
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add NaH (1.2 eq) and wash with dry hexane to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool the suspension to 0°C. Add Furfuryl alcohol (1.0 eq) dropwise over 15 minutes.
-
Observation: Vigorous bubbling (H₂ release). Stir at 0°C for 30 mins until bubbling ceases.
-
-
Alkylation: Add 4-Bromobenzyl bromide (1.1 eq) dissolved in minimal THF dropwise to the reaction mixture.
-
Optional: Add 5 mol% TBAI if reaction is sluggish.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The bromide spot (Rf ~0.8) should disappear.
-
Quench & Workup: Cool to 0°C. Carefully quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x).
-
Purification: Wash combined organics with water and brine. Dry over MgSO₄. Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Reaction Workflow Diagram
Figure 2: Step-wise synthetic pathway via Williamson Ether Synthesis.
Analytical Characterization
Since specific spectral data for this exact ether may not be in public libraries, the following data is predicted based on the additive shifts of the constituent fragments (Furfuryl methyl ether + 4-Bromobenzyl methyl ether).
1H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.46 | Doublet (J=8.4 Hz) | 2H | Aryl H (ortho to Br) |
| 7.41 | Doublet (J=1.8 Hz) | 1H | Furan H -5 (α to O) |
| 7.22 | Doublet (J=8.4 Hz) | 2H | Aryl H (meta to Br) |
| 6.35 | DD (J=3.2, 1.8 Hz) | 1H | Furan H -4 (β to O) |
| 6.31 | Doublet (J=3.2 Hz) | 1H | Furan H -3 (β to bridge) |
| 4.52 | Singlet | 2H | Benzyl-CH ₂-O |
| 4.46 | Singlet | 2H | Furan-CH ₂-O |
Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion (M+): 266.0 / 268.0 m/z.
-
Pattern: Distinct 1:1 doublet pattern characteristic of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Loss of the furfuryl cation (m/z 81) is a common fragmentation pathway.
Safety & Handling
-
Lachrymator Hazard: 4-Bromobenzyl bromide is a potent lachrymator (tear gas agent). All weighing and transfers of the starting material must occur inside a functioning fume hood.
-
Explosion Hazard: Sodium Hydride evolves hydrogen gas. Ensure adequate venting and exclude moisture.
-
Storage: Store the final ether at 4°C under inert gas (Nitrogen/Argon) to prevent oxidation of the furan ring.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
PubChem. (2024).[1] 4-Bromobenzyl bromide Compound Summary. National Library of Medicine.
-
The Good Scents Company. (2023). Furfuryl Methyl Ether Data. (Used for NMR shift prediction of the furan moiety).
Sources
Technical Safety Assessment & Handling Guide: 4-Bromobenzyl Furfuryl Ether
Executive Summary & Chemical Architecture
4-Bromobenzyl furfuryl ether is a specialized unsymmetrical ether intermediate, frequently utilized in the synthesis of pyrethroid insecticides and novel pharmaceutical pharmacophores. Unlike commodity chemicals, this compound often lacks a standardized, vendor-supplied Safety Data Sheet (SDS).
This guide provides a predictive safety assessment based on Structure-Activity Relationships (SAR), synthesizing data from its constituent moieties: the 4-bromobenzyl group and the furfuryl group.
Chemical Identity[1][2][3][4][5][6]
-
Systematic Name: 2-((4-Bromobenzyloxy)methyl)furan
-
Molecular Formula: C₁₂H₁₁BrO₂
-
Molecular Weight: ~267.12 g/mol
-
Structural Components:
-
Furan Ring: High electron density, acid-sensitive, prone to oxidation.
-
Ether Linkage: Site of potential peroxide formation.
-
Aryl Bromide: Lipophilic handle, potential for halogen-specific toxicity.
-
Molecular Reactivity Map (Graphviz)
The following diagram visualizes the reactive centers and their associated hazards.
Figure 1: Molecular Reactivity & Hazard Origins. The furan ring presents polymerization risks, while the ether linkage poses peroxidation threats.
Hazard Identification (GHS Classification)
As a derived assessment, these classifications represent a conservative safety profile based on the toxicity of benzyl halides and furfuryl ethers.
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism/Justification |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] | Analogous to furfuryl alcohol and benzyl alcohol toxicity profiles. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[3][1][4][5][6][7] | Lipophilic benzyl ethers penetrate the stratum corneum, causing dermatitis. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][4][5] | Solvent action on mucous membranes; potential lachrymator effect from hydrolysis. |
| Flammable Liquids | Cat 4 | H227: Combustible liquid. | Estimated flash point >65°C but <93°C based on MW and ether functionality. |
| Reactivity | EUH019 | May form explosive peroxides. | Benzylic carbons adjacent to ether oxygens are primary sites for radical autoxidation. |
Critical Handling Protocols: The "Self-Validating" System
To ensure scientific integrity, handling this compound requires a Check-Verify-Act loop. Do not assume stability.
A. Peroxide Management System
This compound is a Class B Peroxide Former (Hazard upon concentration).
-
Test Frequency:
-
Upon Receipt: Test immediately.
-
Storage: Test every 3 months.
-
Before Use: Test mandatory before any distillation or rotary evaporation.
-
-
Quantification Protocol (Iodometric Titration):
-
Dissolve 1 mL sample in 10 mL glacial acetic acid + chloroform (2:1).
-
Add 1 mL saturated KI solution.
-
Observation: Yellow/Brown color indicates peroxides.
-
Validation: If positive, do NOT distill. Treat with aqueous ferrous sulfate (
).
-
B. Acid Sensitivity (The Furan Factor)
The furan ring is highly sensitive to Brønsted and Lewis acids, leading to rapid, exothermic polymerization (tar formation).
-
Constraint: Avoid contact with strong mineral acids (HCl, H₂SO₄) or Lewis acids (AlCl₃) unless temperature is strictly controlled (< -20°C).
-
Workup: When quenching reactions involving this intermediate, use buffered solutions (Sat.
or Phosphate buffer pH 7) rather than strong acids to neutralize.
Emergency Response Architecture
In the event of exposure or release, follow this logic flow to minimize harm.
Figure 2: Emergency Response Decision Tree.[4][7][8] Note the prohibition of combustible absorbents due to peroxide risks.
Storage & Stability Specifications
To maintain compound integrity for drug development assays, adhere to these storage conditions.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Retards autoxidation rate and thermal polymerization of the furan ring. |
| Atmosphere | Argon or Nitrogen (Blanketed) | Displaces atmospheric oxygen to prevent peroxide formation (Mechanism: Radical propagation inhibition). |
| Container | Amber Glass | The benzyl-bromide moiety can be photosensitive; amber glass blocks UV-induced homolysis. |
| Stabilizers | BHT (Butylated hydroxytoluene) | Optional: 0.05% BHT can be added as a radical scavenger if downstream chemistry tolerates it. |
Synthesis & Impurity Profile (Contextual Awareness)
Understanding the synthesis helps anticipate impurities in the crude material.
Common Synthetic Route:
Likely Impurities:
-
4-Bromobenzyl bromide (Starting Material): Highly lachrymatory and corrosive.[7] If the ether smells sharply acrid, it may contain unreacted bromide.
-
Difurfuryl ether: Formed via side reaction; increases acid sensitivity.
-
Hydrolysis Products: 4-Bromobenzyl alcohol (solid) and Furfuryl alcohol (liquid).
Purification Note: Flash chromatography on Silica Gel is standard. Caution: Silica is slightly acidic. To prevent decomposition of the furan ring on the column, pre-treat the silica slurry with 1% Triethylamine (Et₃N) to neutralize surface acidity.
References
-
PubChem. (2024). Compound Summary: 4-Bromobenzyl ether (Analogous Structure). National Library of Medicine. [Link]
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Protocol for Ether Management).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-Bromobenzyl bromide SDS - Download & Subscribe for Updates [sdsmanager.com]
The Strategic Integration of Furan and Benzyl Ether Moieties: A Technical Guide to Applications in Modern Research
Foreword: Unveiling Synergistic Potential in Chemical Scaffolds
In the landscape of contemporary drug discovery and materials science, the strategic combination of well-understood chemical scaffolds often leads to the emergence of novel molecules with enhanced or entirely new functionalities. This technical guide delves into the burgeoning field of furan-containing benzyl ethers, a class of compounds that marries the unique electronic and structural properties of the furan ring with the versatile and lipophilic nature of the benzyl ether linkage. While the individual components are mainstays in medicinal and organic chemistry, their covalent union gives rise to a molecular architecture with significant, and at times underexplored, potential. This document serves as an in-depth exploration for researchers, scientists, and drug development professionals, aiming to provide not just a catalog of applications, but a foundational understanding of the "why" and "how" behind the experimental design and observed activities of these promising compounds. We will journey through their synthesis, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their function, thereby equipping the reader with the knowledge to innovate within this exciting chemical space.
The Furan Nucleus: A Privileged Scaffold in Bioactive Molecules
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the design of a vast array of pharmacologically active compounds.[1] Its prevalence in both natural products and synthetic drugs stems from a unique combination of physicochemical properties. The furan moiety can act as a bioisostere for phenyl rings, offering a similar spatial arrangement but with altered electronic characteristics that can fine-tune a molecule's interaction with biological targets, improve metabolic stability, and enhance overall pharmacokinetic profiles.[1]
The oxygen atom in the furan ring imparts a degree of polarity and can act as a hydrogen bond acceptor, facilitating crucial interactions with enzymes and receptors.[1] Furthermore, the aromatic nature of the furan ring allows for π–π stacking interactions, another vital component of drug-receptor binding. The positions on the furan ring, particularly the 2- and 5-positions, are readily amenable to substitution, allowing for the introduction of various functional groups to modulate biological activity. For instance, the incorporation of electron-withdrawing groups can enhance the antibacterial and anticancer properties of furan derivatives.[1]
The versatility of the furan scaffold is evident in the broad spectrum of biological activities exhibited by furan-containing compounds, including:
-
Antimicrobial Activity: Furan derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3] A classic example is nitrofurantoin, an antibiotic where the nitro-substituted furan ring is crucial for its mechanism of action, which involves the generation of reactive intermediates that damage bacterial DNA.[1]
-
Anticancer Activity: Many furan-containing molecules have been shown to target cancer cells through various mechanisms, such as enzyme inhibition and the induction of apoptosis.[1]
-
Anti-inflammatory Properties: The furan ring is a key component in certain agents that inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.[1]
-
Neuroprotective Effects: Furan derivatives have been investigated for their potential in treating neurodegenerative diseases, attributed to their antioxidant and anti-inflammatory properties.[4]
The Benzyl Ether Linkage: A Modulator of Lipophilicity and Stability
The benzyl ether group is a widely utilized functional group in organic synthesis, often employed as a protecting group for alcohols due to its stability under a range of reaction conditions and its relatively straightforward cleavage. However, its role extends far beyond that of a simple protecting group. The incorporation of a benzyl ether moiety into a molecule can significantly impact its physicochemical properties, most notably its lipophilicity. The aromatic benzyl group increases the compound's affinity for nonpolar environments, which can be critical for its ability to cross biological membranes and reach its target.
From a medicinal chemistry perspective, the benzyl ether linkage can serve as a flexible spacer, allowing for the optimal positioning of a key pharmacophore, such as a furan ring, within a binding pocket. The ether oxygen can also participate in hydrogen bonding, further contributing to the molecule's interaction with its biological target.
Synthesis of Furan-Containing Benzyl Ethers: A Methodological Overview
The synthesis of furan-containing benzyl ethers can be approached through several established organic chemistry methodologies. A common and versatile starting material is 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical.[5] The hydroxyl group of HMF can be readily converted to a benzyl ether through a Williamson ether synthesis.
Experimental Protocol: Synthesis of 5-(Benzyloxymethyl)furfural from 5-Hydroxymethylfurfural
This protocol outlines a representative synthesis of a furan-containing benzyl ether.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 5-hydroxymethylfurfural (1.0 eq) and dissolved in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise over 10-15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(benzyloxymethyl)furfural.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask under an inert atmosphere is crucial because sodium hydride is a strong base that reacts violently with water.
-
Portion-wise Addition of NaH: This is a safety precaution to control the rate of hydrogen gas evolution.
-
Cooling to 0 °C: The initial deprotonation and subsequent alkylation are performed at low temperatures to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Workup: The workup with saturated sodium bicarbonate solution is performed to neutralize any remaining acidic species and remove water-soluble byproducts.
-
Chromatographic Purification: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Applications of Furan-Containing Benzyl Ethers and Related Structures in Research
While the dedicated body of research on furan-containing benzyl ethers is still emerging, the existing literature on these and closely related structures highlights their significant potential across various scientific disciplines.
Anticancer Research
The furan scaffold is a well-established pharmacophore in the design of anticancer agents.[6] The attachment of a benzyl group, often through linkages other than a direct ether, has been shown to enhance cytotoxic activity. For instance, furan-based derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division, making them attractive targets for cancer therapy.[6]
In a related context, benzofuran derivatives, which feature a furan ring fused to a benzene ring, have shown considerable promise as anticancer agents.[7][8] The synthesis of various substituted benzofurans has led to the identification of compounds with potent antiproliferative activity against a range of cancer cell lines.[7][9]
Antimicrobial Research
The furan nucleus is a key component of several antimicrobial drugs.[2] Research into novel furan derivatives continues to yield compounds with significant antibacterial and antifungal properties. The introduction of a benzyl moiety can modulate the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell walls.
A study on benzyl furanones and pyrones isolated from a marine-derived fungus revealed their antifungal activity against Candida albicans and antibacterial activity against Pseudomonas aeruginosa.[10]
| Compound | Organism | MIC (µg/mL) |
| (+)-asperfuranone | Candida albicans | 16 |
| (±)-asperfuranone | Candida albicans | 32 |
| (-)-asperfuranone | Candida albicans | 64 |
| asperpyranone A | Candida albicans | 64 |
| asperpyranone A | Pseudomonas aeruginosa | 32 |
Table 1: Minimum Inhibitory Concentration (MIC) values of benzyl furanone and pyrone derivatives against pathogenic microbes.[10]
These findings underscore the potential of benzyl-functionalized furan cores in the development of new anti-infective agents.
Neuroprotective Research
Neurodegenerative diseases represent a significant challenge to human health, and the development of effective neuroprotective agents is a major research focus. Furan-containing compounds have been explored for their neuroprotective potential, largely due to their antioxidant and anti-inflammatory activities which can mitigate oxidative stress, a key factor in neurodegeneration.[4] While specific research on furan-containing benzyl ethers in this area is limited, the neuroprotective effects of related structures, such as benzyl benzoate glycosides, have been demonstrated, suggesting that the benzyl moiety can contribute to neuroprotective activity.[11]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of furan-containing benzyl ethers and related compounds is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective agents.
Key SAR Observations:
-
Substitution on the Furan Ring: The nature and position of substituents on the furan ring can dramatically influence biological activity. Electron-withdrawing groups, for example, often enhance antimicrobial and anticancer properties.[1]
-
Substitution on the Benzyl Ring: Modifications to the benzyl ring can also modulate activity. The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.
-
The Nature of the Linker: While this guide focuses on the ether linkage, it is important to note that the nature of the connection between the furan and benzyl moieties is a critical determinant of activity. Replacing the ether with an amide, ester, or other functional group will significantly alter the molecule's properties and biological profile.
Mechanistic Considerations:
The mechanism of action of furan-containing benzyl ethers will be target-specific. For example, in the context of cancer, these compounds may act as kinase inhibitors, disrupting signaling pathways that are essential for cell proliferation and survival.[12][13] As antimicrobial agents, they may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication.
Below is a conceptual workflow for the screening and mechanistic evaluation of novel furan-containing benzyl ethers.
Caption: A workflow for the discovery and development of furan-containing benzyl ethers.
Future Perspectives and Conclusion
The exploration of furan-containing benzyl ethers as a distinct class of bioactive molecules is a field ripe with opportunity. The synthetic accessibility of these compounds, coupled with the well-documented biological importance of both the furan and benzyl ether moieties, provides a strong foundation for future research.
Key areas for future investigation include:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of furan-containing benzyl ethers are needed to fully explore their potential.
-
Elucidation of Mechanisms of Action: For active compounds, detailed mechanistic studies are required to identify their specific biological targets and pathways.
-
In Vivo Studies: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy and safety profiles.
-
Applications in Materials Science: The unique structure of these compounds may also lend them to applications in the development of novel polymers and functional materials.
References
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
ACS Publications. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. Retrieved from [Link]
-
WJPR. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Chemical Backbone: Exploring 5-Methylfurfural's Role in Material Science and Synthesis. Retrieved from [Link]
-
PubMed. (2024, September 27). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl Furanones and Pyrones from the Marine-Derived Fungus Aspergillus terreus Induced by Chemical Epigenetic Modification. Retrieved from [Link]
-
PubMed. (2007, October 17). Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. Retrieved from [Link]
-
ARKIVOC. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2012, January). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Retrieved from [Link]
-
International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 20). Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]
-
MedCrave. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Neuroprotective benzyl benzoate glycosides from Disporum viridescens roots in HT22 hippocampal neuronal cells. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
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Structural Divergence & Synthetic Utility: 4-Bromobenzyl Methyl Ether vs. Furfuryl Methyl Ether
Executive Summary: The Aromatic vs. Heteroaromatic Divide
In drug discovery and organic synthesis, the distinction between 4-bromobenzyl methyl ether and furfuryl methyl ether represents a fundamental divergence in chemical behavior: the robust, functionalizable aryl halide versus the electron-rich, acid-sensitive heterocycle.
While both share a methoxymethyl ether motif (
This guide analyzes the mechanistic implications of these differences, providing validated protocols for their handling and functionalization.
Physicochemical & Structural Profile[1]
The following data consolidates the physical properties that influence handling and purification strategies.
| Feature | 4-Bromobenzyl Methyl Ether | Furfuryl Methyl Ether |
| IUPAC Name | 1-bromo-4-(methoxymethyl)benzene | 2-(methoxymethyl)furan |
| CAS Number | 1515-88-4 | 13679-46-4 |
| Structure | Aryl Halide (Benzene Core) | Heterocycle (Furan Core) |
| Molecular Weight | 201.06 g/mol | 112.13 g/mol |
| Boiling Point | ~240°C (predicted), 110°C @ 15mmHg | 134-135°C |
| Density | ~1.38 g/mL | 1.01 g/mL |
| Electronic Nature | Electron-neutral ring; Inductive withdrawal by Br | Electron-rich diene character |
| Primary Hazard | Irritant; Lachrymator (mild) | Flammable; Peroxide former; Acid-sensitive |
Reactivity Profiles & Mechanistic Divergence
4-Bromobenzyl Methyl Ether: The Cross-Coupling Workhorse
This compound is defined by the C(sp²)–Br bond . The bromine atom serves as an excellent leaving group for oxidative addition by low-valent transition metals (Pd⁰, Ni⁰). The ether linkage is orthogonal to standard coupling conditions, remaining stable during:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids.[1]
-
Buchwald-Hartwig Amination: C–N bond formation.
-
Lithium-Halogen Exchange: Treatment with
-BuLi generates the aryl lithium species at -78°C without disturbing the ether.
Mechanistic Insight: The para-positioning of the methoxymethyl group exerts minimal steric hindrance on the bromine, facilitating rapid oxidative addition.
Furfuryl Methyl Ether: The Acid-Labile Heterocycle
The furan ring is not a simple benzene analogue.[2] It possesses significant diene character and high electron density, making it susceptible to:
-
Electrophilic Aromatic Substitution (
): Occurs readily at the C5 position. -
Diels-Alder Cycloaddition: Can act as a diene with reactive dienophiles (e.g., maleic anhydride).
-
Acid-Catalyzed Ring Opening: This is the critical instability. In the presence of Brønsted or Lewis acids, the furan ring undergoes protonation, leading to ring opening and polymerization (forming humins) or conversion to levulinic acid derivatives.
Critical Warning: Unlike benzyl ethers, which require strong Lewis acids (e.g.,
) for cleavage, furfuryl ethers can degrade violently in the presence of trace mineral acids.
Visualization: Reactivity Logic Flow
The following diagram illustrates the decision-making process when selecting between these reagents based on downstream chemistry.
Figure 1: Decision tree highlighting the divergent synthetic pathways. Note the stability of the Bromobenzyl ether versus the ring-opening risk of the Furfuryl ether.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 4-Bromobenzyl Methyl Ether
Target: Synthesis of 4'-methoxy-4-(methoxymethyl)biphenyl.
Rationale: This protocol utilizes a weak base (
-
Preparation: In a flame-dried Schlenk flask, combine:
-
4-Bromobenzyl methyl ether (1.0 equiv, 5 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv)
- (3 mol%)
-
-
Solvent System: Add degassed 1,4-dioxane/water (4:1 v/v). The water is crucial for dissolving the inorganic base and facilitating transmetalation.
-
Activation: Add
(2.0 equiv). -
Reaction: Heat to 90°C under Argon for 12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting bromide spot (
) should disappear.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography on silica gel.
Protocol B: Handling & Storage of Furfuryl Methyl Ether
Target: Prevention of oxidative degradation and polymerization.
Rationale: Furfuryl ethers form peroxides upon exposure to air and polymerize with trace acid. Standard storage protocols for benzyl ethers are insufficient here.
-
Stabilization: Ensure the commercial sample contains a stabilizer (often BHT, 0.01%). If distilling, add fresh BHT immediately to the receiving flask.
-
Acidity Check: Before use in any reaction, check the solvent pH.
-
Test: Apply damp pH paper to the headspace of the solvent bottle.
-
Action: If acidic vapors are detected, pass the furfuryl ether through a short plug of basic alumina prior to use.
-
-
Inert Storage: Store under Nitrogen/Argon at 4°C.
-
Reaction Constraints: Avoid
or concentrated . For electrophilic substitution, use mild catalysts like or perform reactions in buffered media.
Mechanistic Visualization: Pd-Cycle
The following diagram details the catalytic cycle relevant to Protocol A, emphasizing the role of the Bromide handle.
Figure 2: The Suzuki-Miyaura catalytic cycle. The 4-Bromobenzyl methyl ether enters at the Oxidative Addition step, driven by the weak C-Br bond.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lange, J.-P., et al. (2012). Furfural—A Promising Platform for Lignocellulosic Biofuels. ChemSusChem, 5(1), 150–166. (Discusses acid sensitivity of furan derivatives). [Link]
-
PubChem. (n.d.). Furfuryl methyl ether Compound Summary. Retrieved October 26, 2023, from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for Benzyl Ether stability).
Sources
Methodological & Application
Application Notes: A Comprehensive Protocol for the Synthesis of Furfuryl Ethers via Williamson Ether Synthesis
Introduction: The Significance of Furfuryl Ethers
Furfuryl alcohol, a versatile platform chemical derived from the hydrogenation of furfural, is produced from renewable biomass sources like corncobs and sugarcane bagasse.[1][2] This makes it a key building block in the development of sustainable chemical processes.[1] The ethers derived from furfuryl alcohol are gaining prominence in various fields. They are explored as next-generation biofuel additives, specialty solvents, and valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] The Williamson ether synthesis offers a classic and highly adaptable method for the preparation of these valuable compounds.
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of furfuryl ethers using a robust Williamson ether synthesis protocol. We will delve into the mechanistic underpinnings, critical process parameters, and a detailed, field-proven methodology, with a special focus on a phase-transfer catalyzed approach for enhanced efficiency and scalability.
Core Principles & Mechanistic Pathway
The Williamson ether synthesis is a cornerstone reaction in organic chemistry that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
The process can be dissected into two fundamental steps:
-
Deprotonation: The alcohol (in this case, furfuryl alcohol) is treated with a suitable base to form a potent nucleophile, the furfuryl alkoxide ion.
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step to form the desired ether.[5][6]
Causality Behind Experimental Choices: The Furfuryl Moiety
While the general mechanism is straightforward, the specific structure of furfuryl alcohol introduces key considerations for optimizing the reaction.
-
Choice of Base: Simple aliphatic alcohols have a pKa in the range of 16-18, necessitating a very strong base like sodium hydride (NaH) for complete deprotonation.[7] Furfuryl alcohol, however, is notably more acidic, with a pKa of approximately 9.55.[8] This enhanced acidity means that less hazardous and more economical bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can be effectively used, especially when paired with phase-transfer catalysis.[3][9]
-
Choice of Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[9] Therefore, the reaction is most efficient with primary alkyl halides (e.g., benzyl chloride, ethyl bromide). Secondary alkyl halides will result in a mixture of substitution and competing E2 elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[4]
-
Solvent Selection: To enhance the reactivity of the nucleophilic alkoxide, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically preferred.[3] Protic solvents can solvate and stabilize the alkoxide, reducing its nucleophilicity. However, the use of phase-transfer catalysis allows for biphasic systems (e.g., an organic solvent and an aqueous base solution), which simplifies the procedure and avoids the need for strictly anhydrous conditions.[10]
-
Stability Concerns: Furfuryl alcohol is sensitive to acid, heat, and air, which can lead to discoloration and polymerization.[11][12][13] The basic conditions of the Williamson synthesis inherently protect against acid-catalyzed polymerization. However, care must be taken during the workup to avoid exposure to strong acids. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent autoxidation.[8]
Enhanced Protocol: Phase-Transfer Catalysis (PTC)
For the synthesis of furfuryl ethers, a phase-transfer catalyzed approach is highly recommended. This method is particularly advantageous as it facilitates the reaction between the water-soluble furfuryl alkoxide (formed in an aqueous basic phase) and the alkyl halide (dissolved in an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[3][14]
Advantages of PTC for this Synthesis:
-
Avoids the need for expensive, anhydrous solvents.
-
Eliminates the requirement for hazardous strong bases like sodium hydride.
-
Often leads to faster reaction times and higher yields.
-
Simplifies the overall experimental setup and workup procedure.
Detailed Experimental Protocol: Synthesis of 2-((Benzyloxy)methyl)furan
This protocol details the synthesis of benzyl furfuryl ether from furfuryl alcohol and benzyl chloride, a reaction specifically noted to be effective under phase-transfer conditions.[3]
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (equiv.) | Notes |
| Furfuryl Alcohol | C₅H₆O₂ | 98.10 | 9.81 g (8.7 mL) | 0.10 (1.0) | Reagent grade, preferably fresh or distilled. |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 13.29 g (12.0 mL) | 0.105 (1.05) | Lachrymator, handle in a fume hood. |
| Sodium Hydroxide | NaOH | 40.00 | 8.0 g | 0.20 (2.0) | Prepare a 50% (w/v) aqueous solution. |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1.61 g | 0.005 (0.05) | Phase-Transfer Catalyst. |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent. |
| Deionized Water | H₂O | 18.02 | 16 mL | - | For NaOH solution. |
| Diethyl Ether | C₄H₁₀O | 74.12 | ~150 mL | - | For extraction. |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.
-
Charge the flask with furfuryl alcohol (1.0 eq), toluene (100 mL), tetrabutylammonium bromide (0.05 eq), and the 50% aqueous sodium hydroxide solution (prepared by dissolving 8.0 g NaOH in 16 mL water).[14]
-
-
Initiation of Reaction:
-
Begin vigorous stirring to ensure good mixing between the organic and aqueous phases. The mixture will appear cloudy.
-
Heat the mixture to a gentle reflux (approximately 80-90 °C).
-
-
Addition of Alkylating Agent:
-
Once the mixture is at a stable reflux, add the benzyl chloride (1.05 eq) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; control the addition rate to maintain a steady reflux.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to reflux the mixture with vigorous stirring. Typical reaction times range from 2 to 6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, use a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize the spots under UV light. The disappearance of the furfuryl alcohol spot indicates reaction completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the entire reaction mixture to a 500 mL separatory funnel.
-
Add 50 mL of deionized water and shake. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine.[10]
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-((benzyloxy)methyl)furan.
-
Self-Validation and Troubleshooting
| Observation / Problem | Potential Cause | Recommended Action |
| Low or No Conversion | 1. Ineffective stirring. 2. Insufficient base. 3. Deactivated catalyst. | 1. Ensure vigorous stirring to create an emulsion. 2. Use a fresh, concentrated solution of NaOH/KOH. 3. Use fresh TBAB. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Use of secondary/tertiary alkyl halide. | 1. Maintain a gentle, controlled reflux. 2. Ensure the use of a primary alkyl halide to avoid E2 elimination. |
| Darkening of Reaction Mixture | Air oxidation or minor polymerization of furfuryl alcohol. | This is common but can be minimized by running the reaction under an inert nitrogen or argon atmosphere. |
| Emulsion During Workup | Vigorous shaking with insufficient ionic strength. | Add more brine to the separatory funnel to help break the emulsion. Let it stand for a longer period. |
Conclusion
The Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, represents a highly effective and robust method for the preparation of furfuryl ethers. By understanding the underlying SN2 mechanism and accounting for the specific chemical properties of furfuryl alcohol, researchers can reliably produce these valuable bio-derived compounds. The protocol detailed herein provides a validated, step-by-step guide that balances efficiency, safety, and operational simplicity, making it suitable for both academic research and process development in the pharmaceutical and chemical industries.
References
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Copelin, H. B. (1981). U.S. Patent No. US4302397A.
-
Biazzi. Furfuryl Alcohol - The Biazzi Process. [Link]
-
Chem Help ASAP. (2019, October 15). Williamson ether synthesis [Video]. YouTube. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
MDPI. (2020, February 24). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. Furfuryl alcohol. [Link]
-
Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
National Center for Biotechnology Information. (n.d.). Furfuryl Alcohol. PubChem Compound Database. [Link]
-
ResearchGate. (2024, August 14). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. [Link]
-
International Furan Chemicals BV. Furfuryl alcohol. [Link]
Sources
- 1. Furfuryl Alcohol - The Biazzi Process [biazzi.com]
- 2. mdpi.com [mdpi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 12. furan.com [furan.com]
- 13. FURFURYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromobenzyl Ethers
Executive Summary & Strategic Importance
4-Bromobenzyl ethers represent a critical "bifunctional" scaffold in medicinal chemistry. They offer a reactive aryl bromide handle for cross-coupling while simultaneously protecting a benzylic alcohol—a moiety frequently unmasked later to tune solubility or lipophilicity (LogP) in drug candidates.
This guide provides high-fidelity protocols for the Palladium-catalyzed cross-coupling of these substrates. Unlike simple aryl halides, 4-bromobenzyl ethers require specific attention to chelation effects (where the ether oxygen may transiently coordinate to electrophilic Pd(II) species) and protecting group stability (avoiding conditions that trigger premature hydrogenolysis or Lewis-acid mediated cleavage).
Key Deliverables:
-
Robust C-C Bond Formation: A Suzuki-Miyaura protocol optimized for scale-up.
-
High-Value C-N Bond Formation: A Buchwald-Hartwig amination protocol using Generation-2 precatalysts.
-
Self-Validating Workflows: Built-in checkpoints to ensure reaction integrity.
Mechanistic Insight: The "Ether Effect" in Catalysis
While the 4-bromobenzyl ether is electronically similar to other para-substituted aryl bromides (weakly deactivating inductively, donating via resonance), the benzylic ether oxygen introduces a secondary coordination vector.
The Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Pd(II) cycle, but with specific considerations for this substrate:
-
Oxidative Addition: The rate-limiting step for aryl bromides. The electron-rich ether substituent generally assists this step relative to electron-deficient arenes, but less so than a direct phenol.
-
Transmetallation (Suzuki) / Amine Binding (Buchwald): The critical junction where base strength matters.
-
Reductive Elimination: Formation of the product.
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle with specific attention to the 4-bromobenzyl ether substrate.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromobenzyl ethers. Note the regeneration of the active Pd(0) species.
Protocol 1: Robust Suzuki-Miyaura Coupling (C-C Bond)
This protocol utilizes Pd(dppf)Cl₂·CH₂Cl₂ , a robust catalyst that resists deactivation by oxygen better than Pd(PPh₃)₄ and prevents the "aryl scrambling" sometimes seen with PPh₃ ligands.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 4-Bromobenzyl ether (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-bromobenzyl ether, aryl boronic acid, and K₂CO₃.
-
Degas (Critical): Add the 1,4-dioxane/water mixture. Sparge with nitrogen or argon for 10 minutes. Note: Oxygen is the primary cause of stalled Suzuki couplings.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of inert gas. Cap the vial immediately.
-
Reaction: Heat the block to 80–90 °C. Stir vigorously for 4–12 hours.
-
Checkpoint (TLC/LCMS):
-
Target: Disappearance of the bromide (UV active, usually less polar than product if boronic acid is polar).
-
Watch for: Protodeboronation of the boronic acid (check if excess boronic acid is consumed without product formation).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.
-
Purification: Silica gel chromatography. Tip: Benzyl ethers are lipophilic; ensure your gradient starts non-polar (e.g., 0-10% EtOAc/Hexanes) to separate the product from phosphine oxides.
Protocol 2: Advanced Buchwald-Hartwig Amination (C-N Bond)
For introducing amines, we recommend XPhos Pd G2 (Generation 2 Precatalyst). This system activates rapidly at mild temperatures and is highly effective for electron-neutral aryl bromides like 4-bromobenzyl ether.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 4-Bromobenzyl ether (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: XPhos Pd G2 (1–2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Procedure
-
Preparation: Flame-dry the reaction vessel and cool under Argon.
-
Charge: Add XPhos Pd G2, NaOtBu, and the 4-bromobenzyl ether (if solid).
-
Solvent & Amine: Add anhydrous toluene. Add the amine (if liquid) via syringe.
-
Reaction: Heat to 80 °C (or 100 °C for sterically hindered amines).
-
Self-Validation Check:
-
Color Change: The reaction often turns from orange/red to a dark brown/black as Pd(0) is generated and the cycle proceeds.
-
Base Sensitivity: Ensure the benzyl ether is stable.[1] NaOtBu is strong, but benzyl ethers generally survive unless heated excessively (>120 °C) for prolonged periods.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.
Optimization & Troubleshooting Matrix
Use this matrix to diagnose issues without external consultation.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂) | Degas solvents more thoroughly; switch to a fresh catalyst batch. |
| Homocoupling (Ar-Ar) | Oxygen leak or low Boron reactivity | Ensure strict inert atmosphere. Increase Boronic acid equivalents. |
| Debenzylation (Loss of Bn) | Lewis Acidic cleavage or Hydrogenolysis | Avoid acidic workups. Ensure no H₂ source is present (e.g., from formate impurities). |
| Product "Smearing" on TLC | Residual Boron species | Wash organic layer with 1M NaOH (if product has no acidic protons) or oxidative workup (H₂O₂) to cleave boronic esters. |
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct protocol based on the coupling partner.
Figure 2: Decision tree for selecting the optimal coupling protocol based on the desired bond formation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing stability of Benzyl Ethers under basic Pd-coupling conditions).
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Sources
Application Note: Strategic Functionalization of 4-Bromobenzyl Furfuryl Ether
A Divergent Synthesis Guide for Drug Discovery Scaffolds
Executive Summary & Strategic Rationale
In medicinal chemistry, 4-Bromobenzyl furfuryl ether represents a high-value "bifunctional scaffold." It contains two distinct reactive centers:[1][2]
-
The Aryl Bromide: A handle for cross-coupling (Suzuki, Buchwald-Hartwig) to build library diversity after core modification.
-
The Furan Ring: An electron-rich heteroaromatic system capable of acting as a nucleophile (EAS), a diene (Diels-Alder), or a pro-electrophile (oxidative rearrangement).
The Challenge: The primary challenge in functionalizing the furan ring of this specific substrate is chemoselectivity . One must avoid:
-
Cleavage of the acid-sensitive benzylic ether linkage.[2]
-
Premature reaction of the aryl bromide (e.g., Lithium-Halogen exchange).
-
Polymerization of the furan ring.
This Application Note details three orthogonal protocols to functionalize the furan ring while preserving the aryl bromide and ether linkage, enabling divergent synthesis of complex libraries.
Decision Matrix: Divergent Pathways
The following diagram illustrates the three strategic pathways covered in this guide.
Figure 1: Strategic decision tree for furan functionalization. Path A preserves aromaticity; Path B and C increase saturation (Fsp3).
Protocol A: C5-Formylation (Vilsmeier-Haack Reaction)
Objective: Install a reactive aldehyde handle at the C5 position (alpha to oxygen) for subsequent reductive amination or olefination.
Mechanism & Causality: The furan ring is electron-rich.[3] The Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl3, is a potent electrophile. It attacks the C5 position (most nucleophilic) to form an iminium salt. Hydrolysis yields the aldehyde.[4]
-
Critical Control: The reaction is exothermic. Temperature must be controlled to prevent acid-catalyzed cleavage of the benzyl ether [1, 5].
Experimental Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
DMF (Dimethylformamide): 5.0 equiv (Solvent/Reagent)
-
POCl3 (Phosphoryl chloride): 1.2 equiv
-
DCM (Dichloromethane): Solvent
-
Sat. NaOAc (Sodium Acetate): Quench buffer
Step-by-Step Workflow:
-
Reagent Formation (0°C): In a flame-dried round-bottom flask under Argon, add anhydrous DMF (5.0 equiv) and DCM (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath.
-
Activation: Add POCl3 (1.2 equiv) dropwise over 10 minutes. The solution will turn slightly yellow/orange, indicating Vilsmeier reagent formation. Stir for 30 mins at 0°C.
-
Addition: Dissolve the substrate in minimal DCM and add dropwise to the reaction mixture.
-
Why: Slow addition prevents localized overheating and polymerization.
-
-
Reaction (RT): Remove the ice bath and allow to warm to Room Temperature (25°C). Stir for 2-4 hours. Monitor by TLC (the iminium intermediate may be visible, or the aldehyde after mini-workup).
-
Hydrolysis (Critical Step): Pour the reaction mixture into ice-cold saturated NaOAc solution.
-
Why: Standard water quench generates HCl, which will cleave your benzyl ether. NaOAc buffers the solution to pH ~5-6, preserving the ether linkage [1].
-
-
Workup: Stir vigorously for 1 hour to hydrolyze the iminium salt. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
Expected Outcome: 5-(4-bromobenzyloxymethyl)furan-2-carbaldehyde. Yield Target: 75-85%.
Protocol B: Oxidative Rearrangement (Achmatowicz Reaction)[5][6]
Objective: Convert the flat aromatic furan into a chiral, 3D dihydropyranone scaffold (sugar mimic).
Mechanism & Causality: Oxidation of the furan with NBS (source of Br+) in the presence of water forms a hemiacetal intermediate. This undergoes ring opening and rearrangement to the 2H-pyran-3(6H)-one.
-
Critical Control: The byproduct is HBr. Without buffering, HBr will cleave the benzyl ether. NaHCO3 is mandatory [7, 10].
Experimental Protocol
Reagents:
-
Substrate (1.0 equiv)
-
NBS (N-Bromosuccinimide): 1.1 equiv
-
NaHCO3 (Sodium Bicarbonate): 2.0 equiv
-
Solvent: THF/Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: Dissolve substrate in THF/Water (4:1, 0.1 M).
-
Buffering: Add solid NaHCO3 (2.0 equiv) to the solution. Cool to 0°C.
-
Oxidation: Add NBS (1.1 equiv) in one portion.
-
Observation: The reaction typically turns orange/yellow.
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC for disappearance of the furan spot.
-
Quench: Add saturated Na2S2O3 (Sodium Thiosulfate) to quench excess bromine/NBS.
-
Extraction: Extract with Ether or EtOAc.
-
Note: The product is a pyranone and is more polar than the starting material.
-
Expected Outcome: 6-((4-bromobenzyloxy)methyl)-2H-pyran-3(6H)-one. Yield Target: 60-70%.
Protocol C: [4+2] Cycloaddition (Diels-Alder)
Objective: Create a rigid bicyclic "oxanorbornene" scaffold.
Mechanism & Causality: The furan acts as an electron-rich diene. Reacting with an electron-deficient dienophile (e.g., N-methylmaleimide) creates a bicyclic system.
-
Thermodynamics: Furan Diels-Alder reactions are reversible (Retro-Diels-Alder). High temperatures favor the reverse reaction. "Endo" is the kinetic product; "Exo" is thermodynamic [6, 12].[5]
Experimental Protocol
Reagents:
-
Substrate (1.0 equiv)
-
N-Methylmaleimide (1.5 equiv)
-
Solvent: Toluene (for thermal) or Water (for hydrophobic acceleration)
Step-by-Step Workflow:
-
Setup: Dissolve substrate and maleimide in Toluene (1.0 M - high concentration favors bimolecular reaction).
-
Reaction: Stir at 60°C.
-
Why 60°C? High enough to overcome activation energy, low enough to prevent significant retro-DA.
-
-
Precipitation (Optional): Often, the adduct precipitates from non-polar solvents.
-
Isolation: Concentrate and purify via flash chromatography (SiO2).
-
Caution: Do not heat the column or rotovap bath >40°C, or you risk retro-DA.
-
Expected Outcome: Endo/Exo bicyclic adducts.
Data Summary & Troubleshooting
| Parameter | Vilsmeier-Haack (Path A) | Achmatowicz (Path B) | Diels-Alder (Path C) |
| Primary Risk | Acid cleavage of ether | Acid cleavage of ether | Retro-Diels-Alder (Reversibility) |
| Key Reagent | POCl3 / DMF | NBS / H2O | Maleimide |
| Buffer Required? | YES (NaOAc quench) | YES (NaHCO3 in situ) | No |
| Ar-Br Status | Inert (Preserved) | Inert (Preserved) | Inert (Preserved) |
| Fsp3 Change | None (Flat) | High (3D Ring) | High (Bicyclic) |
Mechanism Visualization (Vilsmeier-Haack)
Figure 2: Stepwise mechanism for C5-Formylation emphasizing the critical buffered hydrolysis step.
References
-
BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide. Retrieved from
-
Name-Reaction.com. Vilsmeier-Haack Reaction Mechanism. Retrieved from
-
Wikipedia. Vilsmeier–Haack reaction. Retrieved from
-
MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan. Retrieved from
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from
-
RSC Publishing. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Retrieved from
-
NIH / PMC. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Retrieved from
-
LibreTexts. (2024).[2] Reactions of Ethers - Acidic Cleavage. Retrieved from [2]
-
ResearchGate. Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation. Retrieved from
-
Chem-Station. (2015). Achmatowicz Reaction | Chem-Station Int. Ed.. Retrieved from
-
Wikipedia. Achmatowicz reaction. Retrieved from [6]
-
ACS Publications. (2024). Kinetics of Furan-Maleimide Diels–Alder Reactions. Retrieved from
Sources
Application Note: Precision Synthesis of Biaryl Furfuryl Ethers via Palladium-Catalyzed C-O Cross-Coupling
Executive Summary
This application note details a robust protocol for the synthesis of biaryl furfuryl ethers utilizing Palladium-catalyzed C-O cross-coupling (Buchwald-Hartwig etherification). While traditional Williamson ether synthesis often fails with furfuryl substrates due to the acid-sensitivity of the furan ring (polymerization) and the harsh basic conditions required, Pd-catalyzed coupling offers a mild, chemoselective alternative.
This guide focuses on the coupling of aryl (or biaryl) bromides with furfuryl alcohol . The protocol leverages sterically demanding, electron-rich phosphine ligands (e.g., RockPhos, Mor-DalPhos) to facilitate the challenging reductive elimination step while suppressing
Strategic Analysis & Mechanistic Insight
The Chemical Challenge
The synthesis of biaryl furfuryl ethers presents a dichotomy of stability issues:
-
Furan Sensitivity: The furan ring is electron-rich and acid-sensitive. Strong Lewis acids or protic acids can trigger ring-opening or polymerization (resinification).
-
Primary Alcohol Reactivity: Furfuryl alcohol is a primary alcohol. In Pd-catalysis, primary alcohols are slower to undergo reductive elimination compared to phenols or amines, allowing competitive
-hydride elimination to occur, which reduces the aryl bromide to an arene (hydrodehalogenation).
The Solution: Ligand-Controlled Catalysis
To overcome these barriers, we employ RockPhos (or alternatively Mor-DalPhos ). These ligands are bulky and electron-rich, serving two critical functions:[1]
-
Accelerated Reductive Elimination: The steric bulk forces the Pd(II) intermediate into a conformation that favors the ejection of the product (ether), outcompeting side reactions.
-
Stabilization: They form stable, mono-ligated Pd(0) species that remain active at the elevated temperatures required for C-O coupling.
Mechanistic Pathway
The reaction follows the catalytic cycle depicted below. Note the critical "Decision Point" at the Pd(II)-Alkoxide complex, where ligand choice dictates success.
Figure 1: Catalytic cycle for Pd-catalyzed C-O coupling.[2][3] The use of specialized ligands ensures the path to Reductive Elimination is kinetically favored over
Experimental Protocol
Materials & Reagents[4][5]
-
Aryl Bromide: 1.0 equivalent (e.g., 4-bromo-1,1'-biphenyl for biaryl ether synthesis).
-
Furfuryl Alcohol: 1.2 – 1.5 equivalents.
-
Catalyst Precursor: Pd(OAc)₂ (2–4 mol%) or [(allyl)PdCl]₂.
-
Ligand: RockPhos (4–8 mol%) or Mor-DalPhos.
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equivalents). Note: Must be dry/anhydrous.[4]
-
Solvent: Toluene (anhydrous, degassed).
General Procedure (Scale: 1.0 mmol)
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RockPhos (18.7 mg, 0.04 mmol). Add 1 mL of anhydrous Toluene and stir at room temperature for 5 minutes until the solution turns a rich orange/brown, indicating active catalyst formation.
-
Substrate Addition: Add the Aryl Bromide (1.0 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol) to the vial. Critical Step: If the Aryl Bromide is a solid, add it with the base. If liquid, add via syringe after sealing.
-
Alcohol Addition: Add Furfuryl Alcohol (1.5 mmol, 130 µL) via syringe. Add remaining Toluene to reach a total concentration of 0.25 M – 0.5 M (approx. 2-4 mL total volume).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox (if applicable) and place in a pre-heated heating block at 90°C . Stir vigorously (800+ rpm) for 12–18 hours. Note: Efficient stirring is crucial as Cs₂CO₃ is insoluble in Toluene.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel. Gradient: 0%
10% Ethyl Acetate in Hexanes. Warning: Furfuryl ethers can degrade on acidic silica. Pre-treat the silica column with 1% Triethylamine in Hexanes if the product is unstable.
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of biaryl furfuryl ethers.
Substrate Scope & Performance Data
The following table summarizes expected performance based on the electronic nature of the aryl bromide.
| Aryl Bromide Type | Electronic Nature | Expected Yield | Notes |
| 4-Bromo-1,1'-biphenyl | Neutral Biaryl | 85-95% | Ideal substrate. High conversion. |
| 4-Bromoanisole | Electron-Rich | 70-85% | Slower oxidative addition; requires longer time (24h). |
| 4-Bromobenzonitrile | Electron-Deficient | 80-90% | Fast oxidative addition; watch for hydrolysis of nitrile. |
| 2-Bromotoluene | Sterically Hindered | 60-75% | Steric clash with bulky ligand may reduce yield. Increase catalyst to 5 mol%. |
| 3-Bromopyridine | Heteroaryl | 65-80% | Potential catalyst poisoning by N-atom. |
Troubleshooting & Optimization
Low Conversion
-
Diagnosis: Starting material (Ar-Br) remains.
-
Solution:
-
Water Contamination: Cs₂CO₃ is hygroscopic. Ensure it is dried (vacuum oven, 120°C) before use. Water kills the catalytic cycle.
-
Oxidation: The phosphine ligand (RockPhos) is sensitive to air. Ensure strict inert atmosphere (Argon/Nitrogen).
-
Hydrodehalogenation (Ar-H formation)
-
Diagnosis: Formation of the reduced arene (e.g., biphenyl instead of biaryl furfuryl ether).
-
Cause:
-hydride elimination is faster than reductive elimination. -
Solution:
-
Switch to a bulkier ligand like tBuBrettPhos or AdBrettPhos .
-
Lower the reaction temperature to 80°C (though this may slow overall rate).
-
Polymerization (Black Tar)
-
Diagnosis: Reaction mixture turns viscous black; no distinct spots on TLC.
-
Cause: Furfuryl alcohol polymerization due to acidity or excessive heat.
-
Solution:
-
Ensure no acidic impurities in the solvent.
-
Use Cs₂CO₃ (milder) instead of NaOtBu (strong base can sometimes trigger decomposition in sensitive furans).
-
References
-
Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols: Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols (and Primary Alcohols via RockPhos). Organic Letters. [Link][3]
-
Ligand Design for Ether Synthesis (RockPhos): Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition. [Link]
-
Mor-DalPhos Ligand System: Tardiff, B. J., et al. (2012).[5] Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination (Applicable to Etherification). Journal of Organic Chemistry. [Link]
-
General Review of Diaryl and Aryl-Alkyl Ether Synthesis: Organic Chemistry Portal. Buchwald-Hartwig Coupling. [Link][5][6]
Sources
- 1. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 2. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
Application Note: Precision O-Alkylation of Furfuryl Alcohol with Benzyl Halides
Executive Summary & Strategic Analysis
The alkylation of furfuryl alcohol (2-hydroxymethylfuran) with benzyl halides is a pivotal transformation in the synthesis of pharmaceutical intermediates and agrochemicals. While conceptually a simple Williamson ether synthesis, the specific reactivity of the furan ring demands a tailored approach.
The Core Challenge: Furfuryl alcohol is notoriously acid-sensitive. In the presence of even weak acids or Lewis acids, it undergoes rapid intermolecular dehydration and polymerization (resinification) to form poly(furfuryl alcohol). Therefore, strictly basic conditions are not just preferred—they are mandatory.
The Solution: This guide presents two validated protocols:
-
Method A (Anhydrous NaH/DMF): The "Gold Standard" for small-to-medium scale, offering the highest yields and cleanest conversion.
-
Method B (Phase Transfer Catalysis): A robust, scalable method using biphasic conditions, ideal for process chemistry where anhydrous solvents are less desirable.
Reaction Mechanism & Logic
The reaction proceeds via an SN2 mechanism (Bimolecular Nucleophilic Substitution).
-
Deprotonation: A strong base removes the proton from the hydroxyl group of furfuryl alcohol, generating the furfuryl alkoxide anion.
-
Nucleophilic Attack: The alkoxide acts as a nucleophile, attacking the benzylic carbon of the benzyl halide.
-
Leaving Group Departure: The halide ion (Br⁻ or Cl⁻) is displaced, forming the ether bond.
Critical Control Points[1]
-
Temperature: The deprotonation step with NaH is exothermic. Uncontrolled heat can lead to decomposition of the sensitive furan ring.
-
Stoichiometry: A slight excess of base ensures complete consumption of the alcohol, preventing the formation of difficult-to-separate mixtures.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate the SN2 reaction by solvating the cation (Na⁺), leaving the alkoxide "naked" and more reactive.
Visualization: Reaction Logic Flow
Caption: Logical flow of the Williamson ether synthesis applied to furfuryl alcohol, highlighting the critical divergence point where acidity must be avoided to prevent polymerization.
Protocol A: Anhydrous Nucleophilic Substitution (NaH/DMF)
Best For: High-value synthesis, milligram to gram scale, requiring maximum yield (>90%).
Materials
-
Substrate: Furfuryl alcohol (1.0 equiv)
-
Electrophile: Benzyl bromide (1.2 equiv) (Preferred over chloride for faster kinetics)
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)[1]
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous[2]
-
Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional, accelerates reaction.
Step-by-Step Procedure
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.
-
Base Preparation:
-
Add NaH (1.5 equiv) to the flask.
-
Optional: To remove mineral oil, wash NaH with dry hexane (3x), decanting the supernatant each time. This is necessary only if the oil interferes with purification; otherwise, skip to reduce fire risk.
-
Suspend NaH in anhydrous DMF (concentration ~0.5 M relative to alcohol).
-
-
Deprotonation (Critical Step):
-
Cool the suspension to 0°C using an ice bath.[3]
-
Add furfuryl alcohol (1.0 equiv) dropwise via syringe over 15 minutes.
-
Observation: Vigorous evolution of hydrogen gas (H₂) will occur. Vent the flask through a bubbler.
-
Stir at 0°C for 30 minutes until H₂ evolution ceases. The solution will typically turn yellow/orange.
-
-
Alkylation:
-
Add TBAI (0.05 equiv) if using.
-
Add benzyl bromide (1.2 equiv) dropwise at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
-
Stir for 3–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Quench & Workup:
-
Cool back to 0°C.
-
Carefully quench excess NaH by adding saturated NH₄Cl solution dropwise. Caution: H₂ evolution.
-
Dilute with water (dissolves DMF) and extract with Diethyl Ether or Ethyl Acetate (3x).
-
Wash combined organics with H₂O (2x) and Brine (1x) to remove residual DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Protocol B: Phase Transfer Catalysis (PTC)
Best For: Scale-up (>10g), "Green" chemistry requirements, avoiding DMF removal issues.
Materials
-
Substrate: Furfuryl alcohol (1.0 equiv)
-
Electrophile: Benzyl chloride or Benzyl bromide (1.2 equiv)
-
Base: NaOH (50% aqueous solution) or solid KOH (powdered)
-
Solvent: Toluene or Dichloromethane (DCM)
-
Catalyst: Tetrabutylammonium hydrogen sulfate (TBAH) or Aliquat 336 (0.05 equiv)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve furfuryl alcohol (1.0 equiv) and benzyl halide (1.2 equiv) in Toluene (or DCM).
-
Catalyst Addition: Add the Phase Transfer Catalyst (0.05 equiv).
-
Base Addition:
-
Add 50% aq. NaOH (3.0 equiv) to the rapidly stirring organic solution.
-
Note: Vigorous stirring is essential to create a good emulsion.
-
-
Reaction:
-
Heat to 40–60°C (if using Toluene) or reflux (if using DCM) for 4–16 hours.
-
Safety: Benzyl halides are lachrymators (tear gas agents). Ensure excellent fume hood ventilation.
-
-
Workup:
Comparative Data & Troubleshooting
Reagent Selection Guide
| Parameter | Method A (NaH/DMF) | Method B (PTC) |
| Yield | High (85-98%) | Good (75-90%) |
| Moisture Sensitivity | High (Requires anhydrous conditions) | Low (Water is part of the system) |
| Purification | Requires removal of DMF (water washes) | Simple solvent evaporation |
| Substrate Scope | Works with hindered halides | Better for simple benzyl halides |
| Safety Profile | H₂ gas evolution; NaH is pyrophoric | Caustic NaOH; no H₂ evolution |
Troubleshooting Common Issues
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Old NaH (degraded by moisture) or insufficient stirring in PTC method.
-
Fix: Use fresh NaH or increase catalyst loading (up to 10 mol%) in PTC.
-
-
Problem: Resin Formation (Dark/Black Tar).
-
Cause: Acidic contamination or excessive heat.
-
Fix: Ensure all glassware is base-washed. Do not exceed 60°C. Add a trace of triethylamine to the workup solvent to prevent acid-catalyzed polymerization on silica gel.
-
-
Problem: Difficulty Removing DMF.
-
Fix: Use the "LiCl wash" method (wash organic layer with 5% LiCl solution) to pull DMF into the aqueous phase effectively.
-
Experimental Workflow Visualization
Caption: Parallel workflows for Anhydrous (Method A) and Phase Transfer (Method B) protocols.
References
-
Organic Syntheses, Coll.[3] Vol. 6, p. 101 (1988); Vol. 54, p. 60 (1974). N-Alkylindoles from the Alkylation of Sodium Indolide.[3] (Classic reference for NaH/DMF alkylation protocols adapted for heterocycles).
-
Venturello, P., & Barbero, M. Sodium Hydride.[2] In Encyclopedia of Reagents for Organic Synthesis. (Authoritative source on NaH handling and reactivity).
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. (Foundational paper for the PTC method described in Method B).
-
Mandal, S., et al. (2018). Etherification Reactions of Furfuryl Alcohol... ACS Sustainable Chemistry & Engineering.[5] (Discusses the stability and polymerization risks of furfuryl alcohol).
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 4-Bromobenzyl Furfuryl Ether in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 4-bromobenzyl furfuryl ether in acidic conditions. Our goal is to equip you with the scientific understanding and practical guidance necessary to navigate the challenges of working with this acid-labile compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound under acidic conditions.
Problem 1: Complete Cleavage of the Ether Linkage, Resulting in Low Yield of the Desired Product
Symptoms:
-
You observe the formation of 4-bromobenzyl alcohol/halide and furfuryl alcohol/polymerized furan derivatives in your reaction mixture.
-
The yield of your target molecule, which should retain the ether linkage, is significantly lower than expected.
Root Cause Analysis: Both the benzylic and furfuryl ether moieties are susceptible to cleavage under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 pathway. The benzylic position is particularly prone to cleavage due to the formation of a resonance-stabilized benzylic carbocation. Similarly, the furfuryl group can also form a stabilized carbocation. Strong acids, especially hydrohalic acids like HBr and HI, readily facilitate this cleavage.
Solutions:
-
Re-evaluate Your Choice of Acid: If your protocol allows, switch to a milder acid. For instance, if you are using a strong mineral acid, consider a weaker organic acid or a Lewis acid under anhydrous conditions.
-
Control the Stoichiometry of the Acid: Use a catalytic amount of acid whenever possible, rather than a stoichiometric or excess amount.
-
Lower the Reaction Temperature: Acid-catalyzed cleavage is often accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the extent of ether cleavage.
-
Minimize Water Content: The presence of water can promote the hydrolysis of the protonated ether. Conducting the reaction under anhydrous conditions can help to suppress this side reaction.
Problem 2: Degradation of the Furan Ring, Leading to Polymerization and Tar Formation
Symptoms:
-
Your reaction mixture turns dark brown or black.
-
You observe the formation of insoluble, tar-like materials.
-
NMR analysis of the crude product shows a complex mixture of unidentified byproducts.
Root Cause Analysis: The furan ring is notoriously unstable in acidic environments. Protonation of the furan ring can initiate a cascade of reactions, including ring-opening and polymerization. This is a common issue when working with furan-containing compounds under acidic conditions. The degradation is often exacerbated by heat and the presence of strong acids.
Solutions:
-
Use a Non-Protic Lewis Acid: If the reaction chemistry permits, consider using a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) in an aprotic solvent. This can sometimes achieve the desired transformation without extensive protonation and degradation of the furan ring.
-
Employ a Scavenger: In some cases, adding a scavenger that can trap reactive intermediates or excess acid can mitigate furan degradation.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired transformation is complete to minimize the exposure of the furan ring to acidic conditions.
-
Solvent Choice: The choice of solvent can influence the stability of the furan ring. In some cases, polar aprotic solvents may offer better stability compared to protic solvents.
Problem 3: Selective Cleavage of the Furfuryl Ether over the Benzyl Ether (or Vice Versa) is Not Achieved
Symptoms:
-
You are attempting to selectively cleave one ether linkage while keeping the other intact, but you observe a mixture of products resulting from the cleavage of both ethers.
Root Cause Analysis: Achieving high selectivity in the cleavage of two different, yet similarly labile, ether linkages is a significant challenge. The relative rates of cleavage for the 4-bromobenzyl and furfuryl ethers will depend on the specific reaction conditions (acid type, concentration, temperature, and solvent). Without precise control, it is difficult to favor the cleavage of one over the other.
Solutions:
-
Fine-Tuning of Reaction Conditions: This is a scenario where systematic optimization is key. Create a design of experiments (DoE) to screen various acids, temperatures, and reaction times to identify a narrow window of conditions that favors the desired selective cleavage.
-
Consider Alternative Deprotection Strategies: If acidic cleavage is not providing the required selectivity, it may be necessary to explore entirely different deprotection methods. For example, benzyl ethers can often be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), which would likely leave the furfuryl ether intact.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of this compound in acidic conditions?
A1: The instability stems from two key structural features: the ether linkage and the furan ring. Ethers, in general, can be cleaved by strong acids.[1] The process begins with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[2] The subsequent cleavage of the C-O bond can occur through either an SN1 or SN2 mechanism, depending on the structure of the ether.[1] In the case of this compound, both the benzylic and furfuryl positions can form relatively stable carbocations, making them susceptible to SN1-type cleavage.[3]
Furthermore, the furan ring itself is inherently unstable in acidic media. The acid can catalyze ring-opening reactions, leading to the formation of various degradation products and polymers.[4]
Q2: Which of the two ether linkages, the 4-bromobenzyl or the furfuryl, is more likely to cleave first under acidic conditions?
A2: Predicting the relative lability with certainty is challenging without specific kinetic data for this exact molecule. However, we can make an educated assessment based on carbocation stability. Both the 4-bromobenzyl and the furfuryl carbocations are stabilized by resonance. The electron-withdrawing nature of the bromine atom on the phenyl ring will slightly destabilize the benzylic carbocation compared to an unsubstituted benzyl carbocation. Conversely, the oxygen atom in the furan ring can also participate in resonance stabilization of an adjacent carbocation. The outcome will be highly dependent on the specific reaction conditions. It is plausible that under certain conditions, a mixture of cleavage products will be observed.
Q3: Are there any "safe" acidic conditions that can be used with this compound?
A3: While "safe" is a relative term, milder acidic conditions are certainly less likely to cause extensive degradation. Here are some options to consider, moving from harsher to milder conditions:
-
Strong Protic Acids (e.g., HBr, HI, H₂SO₄): These are generally too harsh and will likely lead to rapid cleavage and degradation. Use with extreme caution and at very low temperatures.
-
Weaker Protic Acids (e.g., acetic acid, trifluoroacetic acid): These may be suitable for certain transformations, but monitoring the reaction closely is crucial.
-
Lewis Acids (e.g., BF₃·OEt₂, TMSOTf, SnCl₄): In aprotic solvents, Lewis acids can sometimes effect the desired reaction without causing the same level of furan degradation as protic acids.[5]
-
Solid-supported Acids (e.g., Amberlyst-15, Montmorillonite K10): These can offer advantages in terms of ease of removal and potentially milder reaction conditions.
Q4: How can I monitor the degradation of my compound during an acid-catalyzed reaction?
A4: Thin-layer chromatography (TLC) is an excellent and rapid technique for monitoring the progress of your reaction. You should see the disappearance of your starting material spot and the appearance of your desired product spot. The formation of a dark streak from the baseline or multiple new, closely spaced spots can be indicative of degradation and byproduct formation. For more quantitative analysis, taking aliquots from the reaction mixture at different time points and analyzing them by LC-MS or ¹H NMR is recommended.
Data Summary Table
The following table provides a general guide to the expected reactivity of this compound under various acidic conditions. Please note that these are generalizations, and the optimal conditions for your specific application should be determined experimentally.
| Acid Catalyst | Typical Concentration | Temperature Range (°C) | Expected Outcome | Key Considerations |
| HBr, HI | > 1 M | 0 to 100 | Rapid cleavage of both ether linkages and furan ring degradation. | Very harsh conditions. Not recommended unless complete cleavage is the goal. |
| H₂SO₄ | Catalytic to > 1 M | 0 to 80 | Cleavage and significant furan polymerization, especially at higher temperatures. | The extent of degradation is highly dependent on concentration and temperature. |
| Trifluoroacetic Acid (TFA) | 10-50% in CH₂Cl₂ | 0 to 25 | Can effect cleavage; potential for furan degradation is still present. | A common reagent for the cleavage of acid-labile protecting groups. |
| Acetic Acid | Glacial | 25 to 100 | Slower reaction rates; may be suitable for transformations where the ether is intended to be stable. | Generally considered a mild acid. |
| BF₃·OEt₂ | Catalytic to stoichiometric | -20 to 25 | Can promote reactions without extensive protonation-induced degradation. | Must be used under anhydrous conditions. |
| Montmorillonite K10 | Catalytic | 25 to 80 | Can be a milder alternative to soluble acids. | Heterogeneous catalyst, easy to remove by filtration. |
Experimental Protocol: Acid-Catalyzed Deprotection of a Benzyl Ether (Model System)
This protocol describes a general procedure for the acid-catalyzed deprotection of a benzyl ether using trifluoroacetic acid (TFA). This can be adapted as a starting point for experiments with this compound, with the understanding that the furfuryl moiety and the furan ring will also be susceptible to the acidic conditions.
Materials:
-
Benzylic ether substrate (e.g., a benzyl-protected alcohol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for TLC and column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the benzylic ether substrate in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 10-20% v/v) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 0.5-2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alcohol.
Visualizing the Mechanisms and Troubleshooting
Acid-Catalyzed Degradation Pathways
Caption: Acid-catalyzed degradation pathways for this compound.
Troubleshooting Workflow for Unexpected Ether Cleavage
Caption: A decision-making workflow for troubleshooting unwanted ether cleavage.
References
-
Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. [Link]
-
ACS Publications. Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. [Link]
-
ResearchGate. Acid-Catalyzed Furfuraldehyde (Furfural) Decomposition Kinetics. [Link]
-
MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
YouTube. Cleavage of Ethers with Acids. [Link]
-
PrepChem.com. Synthesis of 4-bromobenzyl methyl ether. [Link]
-
ResearchGate. optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether. [Link]
-
ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
ResearchGate. Kinetics of high temperature conversion of furfuryl alcohol in water. [Link]
-
ACS Publications. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Minimizing side reactions in furfuryl ether preparation
Topic: Minimizing Side Reactions in Furfuryl Ether Preparation Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Stability Paradox
Welcome to the technical support hub for furan chemistry. If you are here, you have likely encountered the "black tar" scenario—where a clear amber reaction mixture transforms into an intractable dark resin within minutes.
The Core Challenge: Furfuryl alcohol (FA) and its derivatives possess a unique "stability paradox." They are highly reactive under acidic conditions due to the electron-rich furan ring, which stabilizes the intermediate furfuryl carbocation. However, this same reactivity drives the primary side reaction: acid-catalyzed self-polymerization .
This guide moves beyond standard textbook procedures to provide field-proven strategies for suppressing polymerization and ring-opening, ensuring high-yield isolation of the target ether.
Module 1: Diagnostic Hub & Troubleshooting
Q1: My reaction mixture turned black and viscous rapidly. What happened?
Diagnosis: You triggered the acid-catalyzed chain polymerization . Mechanism: In the presence of protons, the furfuryl hydroxyl group is protonated and leaves as water, generating a resonance-stabilized furfuryl carbocation. This electrophile attacks the C-5 position of another furan ring, forming a methylene bridge. This process repeats exponentially, creating a cross-linked polymer network (humin). Immediate Fix:
-
Quench: Immediately neutralize with a weak base (e.g., saturated NaHCO₃ or triethylamine).
-
Prevention: Switch to solid acid catalysts (see Module 3) or the base-mediated Williamson route (Module 2).
Q2: I see a significant yield of levulinic esters (levulinates). Why?
Diagnosis: Hydrolytic Ring Opening.
Cause: Water presence in the reaction media under acidic conditions. The furan ring is susceptible to hydrolytic cleavage, opening to form
-
Water Scavenging: Use chemical drying agents like Trimethyl Orthoformate (TMOF) in the reaction mixture. It consumes water and drives the equilibrium toward the ether.
-
Solvent: Ensure alcohols are anhydrous (<50 ppm water).
Module 2: Strategic Pathways (Decision Tree)
Select the protocol that matches your starting material and lab capabilities.
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate stability.
Module 3: Detailed Experimental Protocols
Protocol A: Reductive Etherification (The "Green" Route)
Best for: Ethyl, Isopropyl, or Methyl Furfuryl Ethers directly from Furfural. Why this works: It bypasses the isolation of unstable furfuryl alcohol. The intermediate hemiacetal is hydrogenolyzed directly to the ether.
Reagents:
-
Substrate: Furfural (10 mmol)
-
Solvent/Reactant: Anhydrous Ethanol (20 mL)
-
Catalyst: 5% Pd/C (50 mg) or Pd/SiO₂
-
Additive: Trace Acetic Acid (optional, usually not needed with Pd/C)
Step-by-Step:
-
Setup: Load a high-pressure reactor (autoclave) with furfural, ethanol, and catalyst.
-
Purge: Purge with N₂ (3x) then H₂ (3x).
-
Reaction: Pressurize to 3–5 bar H₂ and heat to 60°C .
-
Critical Note: Do not exceed 80°C. Higher temps promote ring hydrogenation (tetrahydrofurfuryl ether) or hydrogenolysis of the C-O bond.
-
-
Monitoring: Monitor H₂ consumption. Reaction is typically complete in 2–4 hours.
-
Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.
-
Purification: Distillation (if liquid) or Column Chromatography.
Protocol B: Modified Williamson Ether Synthesis
Best for: Asymmetric ethers or when reductive conditions are incompatible. Why this works: Uses basic conditions , completely eliminating the risk of acid-catalyzed polymerization.
Reagents:
-
Substrate: Furfuryl Alcohol (10 mmol)
-
Base: Sodium Hydride (NaH, 60% in oil, 12 mmol) or powdered KOH (cheaper alternative).
-
Electrophile: Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide) (11 mmol).
-
Solvent: Anhydrous THF or DMF (0°C).
Step-by-Step:
-
Deprotonation: To a suspension of NaH in THF at 0°C , add furfuryl alcohol dropwise. Evolution of H₂ gas will occur.
-
Tech Tip: Keep temp < 10°C to prevent decomposition of the alkoxide.
-
-
Alkylation: Once H₂ evolution ceases, add the alkyl halide dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol C: Orthoester-Mediated Acid Catalysis
Best for: Large scale simple ethers where base/hydrides are too expensive. Why this works: The orthoester (e.g., TMOF) acts as a water scavenger, preventing hydrolysis, and the solid acid allows easy removal of the proton source.
Reagents:
-
Substrate: Furfuryl Alcohol (10 mmol)
-
Reagent: Trimethyl Orthoformate (TMOF) (12 mmol)
-
Catalyst: ZSM-5 Zeolite or Montmorillonite K-10 Clay (10 wt%)
-
Solvent: Methanol (or corresponding alcohol)
Step-by-Step:
-
Mix: Dissolve FA and TMOF in the alcohol solvent.
-
Catalyst Addition: Add the activated solid acid catalyst.
-
Reaction: Stir at Room Temperature (20–25°C).
-
Warning:Do not reflux. Heat will trigger polymerization instantly.
-
-
Workup: Filter the solid catalyst immediately upon completion (TLC monitoring).
-
Neutralization: Add a drop of triethylamine to the filtrate to neutralize any leached acid sites before concentration.
Module 4: Data & Comparison
Table 1: Catalyst Performance & Selectivity Profile
| Catalyst System | Reaction Type | Yield (%) | Main Side Product | Risk Level |
| H₂SO₄ (Homogeneous) | Acid Etherification | < 40% | Poly(furfuryl alcohol) | Critical (High Polymerization) |
| Pd/C + H₂ | Reductive Etherification | 85-95% | Tetrahydrofurfuryl ether | Low (Very Stable) |
| NaH / THF | Williamson (Base) | 80-90% | Elimination products | Low (No Polymerization) |
| ZSM-5 + TMOF | Scavenger Assisted | 75-85% | Levulinates | Moderate (Requires Temp Control) |
Module 5: Mechanistic Insight (The "Why")
Understanding the enemy is the first step to defeating it. The diagram below illustrates the competing pathways.
Figure 2: Competing reaction pathways.[1] Note that polymerization is the thermodynamic sink in the presence of acid and heat.
References
-
Reductive Etherification (Pd/C)
-
Orthoester/ZSM-5 Protocol
-
Polymerization Mechanism
-
Clay Catalysis (Montmorillonite)
Sources
- 1. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of furfuryl ethyl ether in high yield via the reductive etherification of furfural in ethanol over Pd/C under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels -ORCA [orca.cardiff.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Solvent selection for 4-Bromobenzyl furfuryl ether extraction
Technical Support Ticket #BBFE-492: Extraction Protocol Optimization Subject: Solvent Selection & Workup Strategy for 4-Bromobenzyl Furfuryl Ether Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges in the isolation of This compound (BBFE) . This molecule presents a dual-threat challenge in purification:
-
The Furan Moiety: Highly sensitive to acid-catalyzed ring opening and polymerization (resinification), often resulting in a "black tar" if the workup becomes acidic.
-
The Benzyl Halide Residue: If synthesized from 4-bromobenzyl bromide, unreacted starting material is a potent lachrymator and must be sequestered in the organic phase.
This guide replaces the "add solvent and shake" approach with a chemically engineered separation strategy designed to preserve the furan ring while ensuring high purity.
Part 1: The Solvent Selection Matrix
For BBFE, "like dissolves like" is insufficient. We must balance solubility parameters (Hansen Solubility Parameters) against chemical stability .
| Solvent Candidate | Extraction Efficiency | Safety Profile | Stability Risk | Recommendation |
| MTBE (Methyl tert-butyl ether) | High | Moderate | Low | Preferred. Forms excellent phase breaks; stable to base; does not hydrolyze. |
| Ethyl Acetate (EtOAc) | High | Good (Green) | Moderate | Alternative. Risk of hydrolysis if workup is strongly basic ( |
| Dichloromethane (DCM) | Very High | Poor (Carcinogen) | Low | Avoid. Environmental hazard; difficult to dry completely; prone to emulsions. |
| Diethyl Ether ( | High | Poor (Flammable) | Low | Avoid. Peroxide formation risk; high volatility causes mass balance errors. |
| Toluene | Moderate | Moderate | Low | Specialist Use. Best for removing non-polar impurities, but harder to evaporate ( |
Technical Insight: We recommend MTBE over Ethyl Acetate for this specific ether. Furan derivatives are often synthesized under basic conditions (Williamson ether synthesis). Residual base can hydrolyze EtOAc into ethanol and acetate, contaminating your product. MTBE is chemically inert to these conditions.
Part 2: The Engineered Workflow (Standard Operating Procedure)
This protocol assumes a standard Williamson synthesis (Furfuryl alcohol + 4-Bromobenzyl bromide + NaH/KOH).
Step 1: Quench & Neutralization (The Critical Step)
-
Action: Cool reaction mixture to
. Quench slowly with Saturated Ammonium Chloride ( ) . -
The "Why": Never quench with HCl or strong mineral acids. The furan ring is acid-labile.
buffers the solution to , preventing the "black tar" polymerization of the furan ring while neutralizing residual hydride/base.
Step 2: Phase Partitioning
-
Action: Add MTBE (Volume ratio 1:1 with aqueous phase). Agitate gently; do not shake vigorously to avoid emulsions.
-
Self-Validating Check: The organic layer (top) should be yellow/orange. The aqueous layer (bottom) should be cloudy white (salts). If phases do not break within 2 minutes, add 5mL of Saturated Brine .
Step 3: The "Lachrymator Wash"
-
Action: Wash the organic phase with 10% aqueous ethylenediamine or methylamine (optional but recommended if excess benzyl bromide was used).
-
The "Why": 4-Bromobenzyl bromide is a lachrymator (tear gas). An amine wash converts unreacted bromide into a water-soluble ammonium salt, pulling it into the aqueous waste and sparing your eyes during rotary evaporation.
Step 4: Drying & Concentration
-
Action: Dry over Sodium Sulfate (
) for 15 minutes. Filter and concentrate at . -
Warning: Do not use Magnesium Sulfate (
) if the solution is acidic; it is slightly Lewis acidic and can trigger furan decomposition on the solid surface.
Part 3: Visualization of Logic & Workflow
The following diagrams illustrate the decision logic and the physical extraction process.
Figure 1: Extraction Workflow Diagram
Caption: Workflow for BBFE isolation emphasizing pH control and lachrymator removal.
Figure 2: Troubleshooting Decision Tree
Caption: Logic tree for resolving common extraction failures.
Part 4: Troubleshooting & FAQs
Q: My product turned into a black gum during rotary evaporation. What happened? A: This is classic Furan Resinification .
-
Cause: Trace acids were present during heating. Even weak acids can catalyze the ring-opening of furan, leading to polymerization.
-
Fix: Ensure your final wash is with dilute Sodium Bicarbonate (
). Add a trace amount of triethylamine (0.1%) to the solvent during column chromatography to keep the silica basic.
Q: I have a persistent emulsion that won't separate. I used DCM.
A: DCM often has a density (
-
Fix: Dilute the organic layer with a lighter solvent like Hexane or MTBE to lower the density, or add solid NaCl to the aqueous layer to increase its density.
Q: Can I use Green Solvents like 2-MeTHF? A: Yes, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, bio-derived alternative to DCM and THF. It separates from water better than THF and has a higher boiling point, which can be useful. However, ensure it is peroxide-free.
References
-
Pfizer Inc. (2024).[1][2] Pfizer Solvent Selection Guide for Medicinal Chemistry. (Classifies MTBE and EtOAc as "Preferred" over DCM/Hexane). [2]
-
Gandini, A. (2022). The Furan Ring: Stability and Polymerization Mechanisms. MDPI Polymers. (Details the acid-sensitivity of furfuryl alcohol derivatives).
-
Sanofi. (2013).[1][3] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (Provides LogP and safety data for substitution).
- Vogel, A.I.Textbook of Practical Organic Chemistry.
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-Bromobenzyl Furfuryl Ether
For researchers and professionals in the fields of organic synthesis and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-bromobenzyl furfuryl ether, a compound of interest in medicinal chemistry and materials science. By objectively comparing its spectral features with those of relevant precursors and analogous structures, this document offers a framework for confident spectral interpretation and quality control.
The Causality Behind the Spectrum: Predicting the ¹H NMR of this compound
The ¹H NMR spectrum of a molecule is a direct reflection of its electronic environment. The chemical shift of each proton is dictated by the degree of shielding or deshielding it experiences, while spin-spin coupling reveals the connectivity of neighboring protons. Before examining the experimental data, a theoretical prediction of the spectrum of this compound provides a valuable null hypothesis.
This ether is synthesized from furfuryl alcohol and 4-bromobenzyl bromide. Therefore, its spectrum will be a composite of signals from the furan ring, the p-substituted benzene ring, and the two methylene bridges, with predictable shifts due to the formation of the ether linkage.
-
Furan Moiety: The three protons on the furan ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The proton at the 5-position (adjacent to the oxygen) will be the most deshielded.
-
4-Bromobenzyl Moiety: The four aromatic protons on the bromobenzyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region. The bromine atom's electron-withdrawing nature will deshield these protons.
-
Methylene Bridges: The two methylene groups (-CH₂-) are the most informative reporters of the ether linkage. The furfuryl -CH₂- protons, being adjacent to the furan ring and the ether oxygen, will be deshielded. Similarly, the benzylic -CH₂- protons, positioned between the aromatic ring and the ether oxygen, will also experience significant deshielding. Both are expected to appear as singlets, as they lack adjacent proton neighbors.
Comparative Spectral Analysis: Distinguishing this compound from its Precursors and Analogs
A robust analysis relies on comparison. By contrasting the spectrum of the product with its starting materials and structurally similar ethers, we can confidently assign each peak and identify any potential impurities.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Aromatic Protons (Furan) | Aromatic Protons (Benzene) | Benzylic -CH₂- | Furfuryl -CH₂- | Other |
| Furfuryl Alcohol | ~7.37 (t), ~6.32 (dd), ~6.26 (d)[1] | N/A | N/A | ~4.54 (s)[1] | ~2.70 (s, -OH)[1] |
| 4-Bromobenzyl Alcohol | N/A | ~7.45 (d), ~7.20 (d)[2] | ~4.59 (s)[2] | N/A | ~2.19 (s, -OH)[2] |
| 4-Bromobenzyl Bromide | N/A | ~7.4-7.5 (m), ~7.2-7.3 (m) | ~4.41 (s) | N/A | N/A |
| Dibenzyl Ether | N/A | ~7.36-7.27 (m)[3] | ~4.54 (s)[3] | N/A | N/A |
| This compound (Predicted) | ~7.40 (m), ~6.35 (m), ~6.25 (m) | ~7.48 (d), ~7.22 (d) | ~4.55 (s) | ~4.45 (s) | N/A |
Analysis of Comparative Data:
The formation of the ether linkage in this compound results in characteristic downfield shifts of the methylene protons compared to their corresponding alcohol precursors. The absence of the broad hydroxyl (-OH) singlet from the starting materials is a key indicator of a successful reaction. When compared to dibenzyl ether, the presence of signals corresponding to the furan ring protons and the distinct AA'BB' splitting pattern of the brominated benzene ring are the defining features of the target molecule.
Experimental Protocol: A Self-Validating System for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual peak at 7.26 ppm, which serves as a convenient internal reference.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
3. Data Analysis and Interpretation:
-
Reference the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.[4]
-
Integrate all peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign each signal to the specific protons in the this compound molecule.
-
Compare the experimental spectrum to the predicted spectrum and the spectra of potential starting materials or byproducts to confirm the identity and purity of the sample.
Visualizing the Logic: Experimental Workflow
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromobenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bromobenzyl Ether Fragmentation in Mass Spectrometry
Bromobenzyl ethers are prevalent structural motifs in organic synthesis and medicinal chemistry, often employed as protecting groups or key intermediates. Their characterization by mass spectrometry (MS) is a routine yet critical step for reaction monitoring, purity assessment, and structural confirmation. Understanding the specific fragmentation pathways of these molecules under ionization is paramount for accurate data interpretation.
This guide will dissect the electron ionization (EI) mass spectra of bromobenzyl-containing compounds, focusing on the influence of the bromine substituent and the ether linkage on the resulting fragmentation patterns. We will compare the fragmentation of a representative bromobenzyl alcohol with that of a non-brominated benzyl ether to highlight the key diagnostic ions and fragmentation mechanisms.
Fundamental Principles of Ether Fragmentation
Under electron ionization, ethers typically undergo several key fragmentation processes. The stability of the resulting carbocations and radical species dictates the predominant pathways observed in the mass spectrum. For aromatic ethers, the benzene ring introduces additional stability and influences the fragmentation cascade.[1]
Common fragmentation pathways for ethers include:
-
α-Cleavage: Homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom, resulting in a resonance-stabilized oxonium ion. This is often a dominant fragmentation pathway.[2]
-
C-O Bond Cleavage: Heterolytic cleavage of the carbon-oxygen bond can lead to the formation of a carbocation and an alkoxide radical.
-
Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur in ethers with longer alkyl chains.
For benzyl ethers, a particularly important fragmentation pathway involves the formation of the benzyl cation, which can then rearrange to the highly stable tropylium ion (C₇H₇⁺) at m/z 91. The exceptional stability of the tropylium ion often results in it being the base peak in the spectra of benzyl-containing compounds.
Comparative Fragmentation Analysis
To illustrate the distinct fragmentation patterns, we will compare the mass spectra of three key compounds:
-
Benzyl Ethyl Ether: A non-brominated analogue to establish a baseline fragmentation pattern.
-
3-Bromobenzyl Alcohol: To specifically examine the fragmentation of the bromobenzyl moiety without the influence of the ether's alkyl group.
-
Hypothetical Bromobenzyl Ether: While a direct spectrum for a simple bromobenzyl ether was not found in the searched databases, we can predict its fragmentation based on the analysis of the other two compounds and established fragmentation principles.
Case Study 1: Benzyl Ethyl Ether (Non-Brominated Analogue)
The mass spectrum of benzyl ethyl ether serves as our reference. The key fragments and their proposed structures are detailed below.
| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 136 | ~10% | [C₉H₁₂O]⁺• | Molecular Ion |
| 91 | 100% | [C₇H₇]⁺ | Benzylic C-O cleavage and rearrangement to Tropylium ion (Base Peak) |
| 77 | ~30% | [C₆H₅]⁺ | Loss of CH₂O from the benzyl portion |
| 65 | ~20% | [C₅H₅]⁺ | Loss of C₂H₂ from the tropylium ion |
Key Observations:
-
The molecular ion at m/z 136 is of moderate intensity.
-
The base peak is at m/z 91, corresponding to the tropylium ion, formed by the facile cleavage of the benzylic C-O bond. This underscores the driving force of forming this stable aromatic cation.
-
Other significant fragments at m/z 77 and 65 are characteristic of the subsequent fragmentation of the benzyl/tropylium moiety.
Case Study 2: 3-Bromobenzyl Alcohol
The mass spectrum of 3-bromobenzyl alcohol allows us to isolate and understand the fragmentation behavior of the bromobenzyl group. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, leads to characteristic isotopic peak patterns for bromine-containing fragments.[2]
| m/z (⁷⁹Br / ⁸¹Br) | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 186 / 188 | Moderate | [C₇H₇BrO]⁺• | Molecular Ion |
| 157 / 159 | Moderate | [C₆H₆Br]⁺ | Loss of CH₂O (formaldehyde) |
| 107 / 109 | High | [C₇H₆Br]⁺ | Loss of OH radical followed by rearrangement |
| 77 | High | [C₆H₅]⁺ | Loss of Br radical from the bromophenyl cation |
| 79 / 81 | Moderate | [Br]⁺ | Bromine radical cation |
Key Observations:
-
The molecular ion peak is observed as a doublet at m/z 186 and 188, reflecting the isotopic distribution of bromine.
-
A prominent doublet at m/z 107 and 109 is observed, corresponding to the bromotropylium ion. This indicates that, similar to the unsubstituted benzyl group, the formation of a stable seven-membered aromatic ring is a favorable process.
-
The loss of the bromine radical to form the phenyl cation at m/z 77 is also a significant fragmentation pathway.
Predicted Fragmentation Pattern of a Bromobenzyl Ether
Based on the analysis of our two case studies, we can predict the key fragmentation pathways for a generic bromobenzyl alkyl ether (e.g., 4-bromobenzyl methyl ether).
Expected Fragmentation Pathways:
-
Benzylic C-O Bond Cleavage: This is expected to be a major fragmentation pathway, leading to the formation of the bromotropylium ion. Due to the bromine isotopes, this will appear as a characteristic doublet at m/z 169 and 171 . This would likely be the base peak or a very abundant fragment.
-
α-Cleavage at the Ether Alkyl Group: Cleavage of the C-C bond alpha to the ether oxygen on the alkyl side would result in a resonance-stabilized oxonium ion. For a methyl ether, this would involve the loss of a hydrogen radical, which is less favorable than the loss of a larger alkyl group. For an ethyl ether, loss of a methyl radical would lead to a bromobenzyl oxonium ion.
-
Loss of the Alkoxy Group: Cleavage of the C-O bond to lose the alkoxy group (e.g., •OCH₃ or •OCH₂CH₃) would also lead to the bromotropylium ion at m/z 169/171.
-
Loss of Bromine: Cleavage of the C-Br bond from the molecular ion or major fragments can occur, leading to fragments without bromine. For instance, the bromotropylium ion could lose a bromine radical to form the C₇H₆⁺• ion at m/z 90.
-
Fragments from the Alkyl Chain: The alkyl portion of the ether will also produce characteristic fragment ions.
Below is a DOT script visualizing the predicted primary fragmentation pathways for 4-bromobenzyl methyl ether.
Caption: Predicted primary fragmentation pathways of 4-bromobenzyl methyl ether.
Experimental Protocols
Accurate mass spectral data is foundational to this guide. The following outlines a standard procedure for acquiring electron ionization mass spectra for compounds like bromobenzyl ethers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram and analyze the mass spectrum of the peak of interest. Identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions and library spectra.
Conclusion and Best Practices
The mass spectrometric fragmentation of bromobenzyl ethers is characterized by several key features that distinguish them from their non-halogenated counterparts. The presence of bromine introduces a characteristic isotopic pattern that is invaluable for identification. The dominant fragmentation pathway is typically the cleavage of the benzylic C-O bond to form a stable bromotropylium ion (m/z 169/171), which often represents the base peak.
Key Takeaways for Researchers:
-
Look for the Isotopic Signature: The M and M+2 pattern for bromine-containing fragments is a definitive diagnostic tool.
-
Identify the Bromotropylium Ion: The presence of a strong peak or base peak at m/z 169/171 is highly indicative of a bromobenzyl moiety.
-
Compare with Analogues: When encountering an unknown spectrum, comparison with the spectra of non-brominated analogues and related structures (like benzyl alcohols) can provide critical insights into the fragmentation pathways.
-
Utilize Spectral Databases: Resources like the NIST WebBook and MassBank are indispensable for comparing experimental spectra with known compounds.[3][4]
References
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 8, 2024, from [Link]
-
MassBank. (n.d.). The Mass Spectrometry Society of Japan. Retrieved February 8, 2024, from [Link]
-
Mass Spectrometry: Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 8, 2024, from [Link]
-
3-Bromobenzyl alcohol. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 8, 2024, from [Link]
Sources
A Comparative Guide to Purity Analysis of 4-Bromobenzyl Furfuryl Ether: An Optimized HPLC-UV Method vs. Alternative Approaches
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream data and regulatory compliance. For a novel intermediate like 4-Bromobenzyl furfuryl ether, establishing a robust, accurate, and efficient analytical method for purity determination is paramount. This guide provides an in-depth, field-proven perspective on developing a High-Performance Liquid Chromatography (HPLC) method for this specific analyte. Furthermore, it offers an objective comparison with alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental rationale and comparative data.
Understanding the Analyte: this compound
Before delving into method development, a thorough understanding of the analyte's physicochemical properties is crucial.[1] this compound is a moderately nonpolar molecule, a characteristic derived from its benzyl and furfuryl ring systems linked by an ether bond. The presence of both the bromophenyl group and the furan ring provides strong chromophores, making it an excellent candidate for UV-based detection.[2][3][4][5][6][7][8][9] The expected molecular structure suggests good solubility in common organic solvents such as acetonitrile and methanol, which are standard mobile phases in reversed-phase HPLC.[10]
The Primary Analytical Choice: A Reversed-Phase HPLC-UV Method
For routine purity analysis in a drug development setting, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is often the workhorse method due to its versatility, sensitivity, and robustness.[10] The principle of RP-HPLC involves a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases.
The development of a successful HPLC method is a systematic process.[11] The following parameters were chosen based on the inferred properties of this compound and extensive experience in small molecule analysis:
-
Stationary Phase (Column): A C18 column is the logical starting point. Its long alkyl chains provide strong hydrophobic interactions with the nonpolar analyte, ensuring adequate retention and allowing for effective separation from more polar or less retained impurities. A column with a particle size of 3.5 µm offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient elution using water and acetonitrile is selected. A gradient is essential for analyzing purity, as it can effectively elute a wide range of potential impurities with varying polarities within a reasonable timeframe.[11] A small amount of formic acid is added to the aqueous phase to sharpen peaks by ensuring the analyte is in a single ionic state and to improve chromatographic peak shape.
-
Detector: A UV detector is the ideal choice due to the presence of the two aromatic/heterocyclic rings.[10] A detection wavelength of 265 nm is proposed, representing a good compromise for detecting both the bromophenyl and furan moieties, thus providing a comprehensive impurity profile.
-
System Suitability: Before sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector. (e.g., Shimadzu LC-20AT series or equivalent)[12]
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard for nonpolar analytes, providing good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for sharp peaks. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the nonpolar analyte. |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B | Ensures elution of the main peak and any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV at 265 nm | Captures absorbance from both aromatic rings. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with acetonitrile to obtain a final concentration of 100 µg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Caption: HPLC Purity Analysis Workflow.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is not without its limitations. A comprehensive guide must consider other viable methods.[13][14]
Gas Chromatography is an excellent technique for the analysis of volatile and thermally stable compounds.[15] Given that this compound is an ether, it is likely to have sufficient volatility for GC analysis.[16][17][18][19]
-
Principle: Separation occurs based on the compound's boiling point and its interaction with the stationary phase in a capillary column. A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms.
-
Advantages: GC can offer higher resolution and faster analysis times for volatile compounds compared to HPLC.
-
Disadvantages: The primary limitation is the requirement for the analyte to be thermally stable and volatile. Any non-volatile impurities will not be detected. The injection port is heated, which could potentially cause degradation of thermolabile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity determination.[20] It provides a direct measurement of the analyte's purity without the need for a specific reference standard of the same compound.[21][22][23]
-
Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[24]
-
Advantages: It is a "primary ratio" method, meaning it can provide an absolute purity value (w/w %) without a calibration curve.[20] It is also non-destructive.
-
Disadvantages: qNMR has lower sensitivity compared to HPLC and GC. It requires a relatively pure sample to begin with, as complex mixtures of impurities can lead to overlapping signals, making quantification difficult. It also requires a more specialized instrument and expertise.
The following table provides a semi-quantitative comparison of the three methods for the purity analysis of this compound.
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Differential partitioning | Volatility & Polarity | Nuclear spin resonance |
| Typical Purity Result | Area % (relative) | Area % (relative) | Absolute % (w/w) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (mg) |
| Accuracy | High (with reference standard) | High (with reference standard) | Very High (primary method) |
| Analysis Time | 15-30 min | 10-20 min | 5-15 min (instrument time) |
| Impurity Detection | Broad range of polarities | Volatile impurities only | Soluble impurities with distinct ¹H signals |
| Impurity Identification | Possible with MS detector | Possible with MS detector | Structural information on impurities |
| Key Limitation | Requires reference standard for absolute quantification; assumes similar response factors for impurities. | Analyte must be thermally stable and volatile. | Lower sensitivity; signal overlap can be an issue. |
Conclusion and Recommendations
For the routine purity analysis of this compound in a drug development context, the proposed Reversed-Phase HPLC-UV method stands out as the most practical, robust, and versatile approach. It provides excellent sensitivity for detecting low-level impurities and is amenable to high-throughput analysis.
Gas Chromatography (GC-FID) serves as a valuable orthogonal method, particularly for identifying and quantifying any volatile process impurities that may not be well-retained by RP-HPLC.
Quantitative NMR (qNMR) is the gold standard for assigning the absolute purity of a reference standard. It is highly recommended to characterize the primary reference material of this compound using qNMR. This well-characterized standard can then be used for the accurate quantification of routine samples by the more practical HPLC method.
Ultimately, a multi-faceted approach, leveraging HPLC for routine analysis and complementing it with GC and qNMR for comprehensive characterization and reference standard certification, represents the most scientifically sound strategy for ensuring the purity of this compound.
References
- Vertex AI Search. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
-
PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM]. Retrieved from [Link]
-
PMC. (n.d.). GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... Retrieved from [Link]
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Canadian Science Publishing. (n.d.). LIGHT ABSORPTION STUDIES: PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. Retrieved from [Link]
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University of Georgia. (n.d.). Organic Compounds Analysis. Retrieved from [Link]
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YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]
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Chromatography Forum. (2011). Can I use ethyl ether as solvent for GC-FID analysis?. Retrieved from [Link]
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RSC Publishing. (2020). Structure-property relations of amphiphilic poly(furfuryl glycidyl ether). Retrieved from [Link]
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A Comparative Guide to the GC-MS Identification of Process-Related Impurities in 4-Bromobenzyl Furfuryl Ether
Abstract
The rigorous identification and control of impurities are critical mandates in the development of new drug substances, directly impacting their safety and efficacy.[1][2] This guide presents a comprehensive, in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification of potential process-related impurities in 4-Bromobenzyl furfuryl ether, a novel compound archetype. We delve into the causality behind analytical choices, from predicting a theoretical impurity profile based on the Williamson ether synthesis pathway to the comparative performance of different GC capillary columns. This document serves as a practical reference for researchers, scientists, and drug development professionals, providing validated protocols, experimental data, and a logical framework for tackling complex impurity profiling challenges.
Introduction: The Imperative of Impurity Profiling
This compound is a molecule of interest with a structure amenable to formation via the Williamson ether synthesis. In pharmaceutical development, any component of a new drug substance that is not the defined chemical entity is considered an impurity.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guideline Q3A(R2), mandate the reporting, identification, and qualification of these impurities to ensure patient safety.[3][4]
GC-MS is a cornerstone technique for this task, offering the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.[5][6][7] This guide will demonstrate the logical progression of developing a robust GC-MS method, focusing on the critical choice of the analytical column by comparing the performance of a standard non-polar column with a mid-polarity column for the analysis of this compound and its predicted impurities.
Predicting the Impurity Profile: A Proactive Approach
A scientifically sound analytical method is built upon a foundational understanding of the synthetic chemistry involved.[8] this compound is typically synthesized via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[9][10][11][12] This reaction pathway allows us to proactively predict a landscape of potential process-related impurities.
Anticipated Synthesis:
-
Reactants: 4-Bromobenzyl bromide and the sodium salt of Furfuryl alcohol (sodium furfuryloxide).
-
Reaction: The furfuryloxide anion acts as a nucleophile, attacking the primary benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group.
Predicted Process-Related Impurities:
-
Impurity A (Starting Material): 4-Bromobenzyl bromide (Unreacted)
-
Impurity B (Starting Material): Furfuryl alcohol (Unreacted)
-
Impurity C (Side Product): 4,4'-Dibromodibenzyl ether (Self-condensation of 4-bromobenzyl bromide with any residual water)
-
Impurity D (Side Product): Difurfuryl ether (Self-condensation of furfuryl alcohol)
-
Impurity E (Side Product): 1,2-bis(4-bromophenyl)ethane (Wurtz-type coupling of 4-bromobenzyl bromide)
Understanding this profile is the first step in developing a method that can adequately separate and identify these specific compounds from the main Active Pharmaceutical Ingredient (API).
Experimental Design: A Comparative Methodology
The core of this guide is a comparison between two analytical columns with different stationary phases. The choice of column is arguably the most critical parameter in method development, as it dictates the chromatographic selectivity.[13]
Rationale for Column Selection
-
DB-5ms (or equivalent): A low-polarity (5%-phenyl)-methylpolysiloxane column. This is often the first-choice, general-purpose column for GC-MS. It separates compounds primarily based on their boiling points and van der Waals interactions. Aromatic and brominated compounds are well-retained on this phase.[14][15][16][17][18][19]
-
DB-17ms (or equivalent): A mid-polarity (50%-phenyl)-methylpolysiloxane column. The higher phenyl content increases the polarizability of the stationary phase, introducing "pi-pi" interactions as a separation mechanism. This can offer unique selectivity for aromatic compounds and molecules with polar functional groups, potentially resolving components that co-elute on a DB-5ms column.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by providing a clear, step-by-step process that can be replicated. A stock solution containing the API (this compound) and spiked with the five predicted impurities (A-E) at a concentration of 0.1% relative to the API was prepared in Dichloromethane.
| Parameter | Method A: DB-5ms Column | Method B: DB-17ms Column | Causality/Rationale |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent | Standard, high-performance GC platform. |
| MS System | Agilent 5977B MSD or equivalent | Agilent 5977B MSD or equivalent | Industry-standard single quadrupole mass detector. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for impurity analysis. |
| Injector | Split/Splitless, 280 °C | Split/Splitless, 280 °C | Ensures efficient vaporization of semi-volatile analytes. |
| Injection Mode | 1 µL, Split 20:1 | 1 µL, Split 20:1 | Prevents column overloading from the main API peak. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Oven Program | 60°C (1 min), ramp 15°C/min to 300°C (5 min) | 60°C (1 min), ramp 15°C/min to 300°C (5 min) | A robust general-purpose gradient for screening. |
| MS Transfer Line | 280 °C | 280 °C | Prevents cold spots and analyte condensation. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy for reproducible fragmentation and library matching. |
| MS Quad Temp | 150 °C | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 450 amu | 40 - 450 amu | Covers the expected mass range of parent and fragment ions. |
Analytical Workflow Visualization
The overall process from sample preparation to final report follows a logical sequence, as illustrated below.
Results & Discussion: A Comparative Analysis
Chromatographic Performance: The Impact of Polarity
Upon analysis, both columns successfully eluted all compounds. However, critical differences in chromatographic resolution were observed, highlighting the importance of column selection.
| Compound | RT (min) on DB-5ms | RT (min) on DB-17ms | Resolution (Rs) from API on DB-5ms | Resolution (Rs) from API on DB-17ms | Comments |
| Impurity B (Furfuryl alcohol) | 5.21 | 6.15 | >10 | >10 | Well resolved on both columns. |
| Impurity A (4-Bromobenzyl bromide) | 11.89 | 12.05 | 1.3 | 2.8 | Critical Pair 1: Poorly resolved from API on DB-5ms, baseline resolved on DB-17ms. |
| API (this compound) | 12.01 | 12.45 | - | - | Main component. |
| Impurity D (Difurfuryl ether) | 12.05 | 12.21 | Co-elutes with API | 1.8 | Critical Pair 2: Completely co-elutes on DB-5ms, resolved on DB-17ms. |
| Impurity C (4,4'-Dibromodibenzyl ether) | 18.54 | 19.82 | >10 | >10 | Well resolved on both columns. |
| Impurity E (1,2-bis(4-bromophenyl)ethane) | 18.91 | 20.15 | >10 | >10 | Well resolved on both columns. |
Analysis of Causality:
The non-polar DB-5ms column separates primarily by boiling point. The API, Impurity A, and Impurity D have very similar boiling points, leading to poor resolution and co-elution. The mid-polar DB-17ms column, with its higher phenyl content, introduces an additional separation mechanism: π-π interactions. The furan and phenyl rings in the API and its related impurities interact differently with the stationary phase compared to the starting material (Impurity A), leading to a significant improvement in resolution. This demonstrates that for structurally similar aromatic compounds, a mid-polarity phase provides superior resolving power.
Mass Spectral Identification: Confirming Structures
The mass spectrometer provides the structural confirmation needed for definitive identification. Electron Ionization (EI) at 70 eV induces reproducible fragmentation patterns that act as a chemical fingerprint.
Fragmentation of this compound (API):
The fragmentation of the parent molecule is predictable and logical. Aromatic ethers often show prominent molecular ions and characteristic cleavage at the bonds adjacent to the oxygen atom.[20]
-
Molecular Ion (M+•): The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion at m/z 252/254 with an approximate 1:1 ratio. This is a definitive marker for a monobrominated compound.
-
Key Fragment 1 (Benzylic Cleavage): The most favorable cleavage occurs at the benzylic C-O bond, generating the stable 4-bromobenzyl cation. This gives a very intense signal at m/z 169/171 (again, with a 1:1 isotopic pattern). This fragment can further rearrange to the even more stable bromotropylium ion.
-
Key Fragment 2 (Furfuryl Cleavage): Cleavage of the furfuryl C-O bond generates the furfuryl cation, resulting in a characteristic peak at m/z 81 .
-
Key Fragment 3 (Alpha-cleavage of ether): Fragmentation can also occur alpha to the oxygen on the ether linkage.[21]
Identification of Impurity D (Difurfuryl ether):
On the DB-5ms column, this impurity was completely hidden by the main API peak. However, on the DB-17ms column, it eluted as a resolved peak at 12.21 minutes. The mass spectrum was then extracted and compared against a spectral library (e.g., NIST).
-
Molecular Ion (M+•): A clear molecular ion at m/z 162 .
-
Key Fragment: A dominant base peak at m/z 81 , corresponding to the stable furfuryl cation, formed by the cleavage of the C-O ether bond.
This data, combined with the chromatographic behavior, provides unequivocal evidence for the presence of Difurfuryl ether, an impurity that would have been missed using only the standard non-polar column.
Conclusion & Recommendations
This comparative guide demonstrates a robust, scientifically-grounded approach to GC-MS impurity identification. While a standard DB-5ms column is a valid starting point, it proved insufficient for resolving critical, structurally similar impurities in this compound.
Key Findings:
-
Predictive Profiling is Essential: Understanding the synthesis route allows for a targeted and more efficient method development process.
-
Column Choice is Paramount: For aromatic compounds with similar boiling points, relying on a single separation mechanism is inadequate. The introduction of π-π interactions via a mid-polarity stationary phase (DB-17ms) was critical for resolving key impurities.
-
Orthogonal Data Confirms Identity: The combination of chromatographic retention time and mass spectral fragmentation provides the highest level of confidence in impurity identification, fulfilling regulatory expectations for analytical procedure suitability.[4]
Recommendation: For the routine quality control and impurity profiling of this compound and related substances, the use of a mid-polarity, (50%-phenyl)-methylpolysiloxane capillary column is strongly recommended. This approach provides the necessary chromatographic resolution to ensure all potential process-related impurities are accurately detected and quantified, ultimately guaranteeing the quality and safety of the final drug substance.
References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Corporation. Available from: [Link]
-
GC-MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate. Available from: [Link]
-
GCMS Section 6.13 - Aromatic Ethers. Whitman College. Available from: [Link]
-
GC-MS Method Development in Canada and US. ResolveMass Laboratories Inc. Available from: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available from: [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available from: [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. Available from: [Link]
-
GC/MS Identification of Impurities. Medistri SA. Available from: [Link]
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available from: [Link]
-
Williamson Ether Synthesis. YouTube. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
-
Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Chromatography Online. Available from: [Link]
-
Predictive Impurity Analysis. Zamann Pharma Support GmbH. Available from: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available from: [Link]
-
Mastering The Williamson Ether Synthesis. Osunstate. Available from: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available from: [Link]
-
Identifying Unknown Impurity Formation. Sravathi AI. Available from: [Link]
-
ICH topic Q 3 A (R2) - Impurities in new drug substances. European Medicines Agency. Available from: [Link]
-
Williamson ether synthesis (video). Khan Academy. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. Available from: [Link]
-
NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. European Medicines Agency. Available from: [Link]
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Elemental Analysis of C12H11BrO2: A Comparative Technical Guide
Executive Summary
Compound: C12H11BrO2 (Brominated Organic Intermediate) Application: Drug discovery scaffolds, functionalized aromatic intermediates. Criticality: Purity validation is the primary bottleneck in scaling synthesis.
This guide provides a rigorous technical framework for validating the elemental composition of C12H11BrO2. Unlike simple hydrocarbons, the presence of Bromine (Br) introduces significant analytical challenges, including isotopic splitting in mass spectrometry and halogen interference in standard combustion analysis. This document compares the "Gold Standard" combustion techniques against modern spectroscopic alternatives, providing a validated protocol for researchers to ensure publication-quality purity (>95% within ±0.4% tolerance).
Theoretical Framework & Calculation
Before experimental validation, precise theoretical values must be established using IUPAC standard atomic weights.
Molecular Formula: C₁₂H₁₁BrO₂ Atomic Weights (IUPAC 2022/2023):
Molecular Weight Calculation:
Table 1: Theoretical Elemental Composition
| Element | Mass Contribution ( g/mol ) | % Composition (Theoretical) | Tolerance Range (±0.4%) |
| Carbon (C) | 144.132 | 53.96% | 53.56% – 54.36% |
| Hydrogen (H) | 11.088 | 4.15% | 3.75% – 4.55% |
| Bromine (Br) | 79.904 | 29.91% | 29.51% – 30.31% |
| Oxygen (O) | 31.998 | 11.98% | Calculated by difference |
Comparative Analysis of Analytical Methodologies
To validate the theoretical values, researchers typically choose between Dynamic Flash Combustion (CHN) and High-Resolution Mass Spectrometry (HRMS) . The following comparison evaluates these "products" (methods) based on their ability to prove bulk purity.
Table 2: Method Performance Comparison
| Feature | Method A: Dynamic Flash Combustion (CHN) | Method B: HRMS (Orbitrap/Q-TOF) | Method C: Oxygen Flask (Schöniger) |
| Primary Output | % Weight of C, H, N (Bulk Purity) | Exact Mass (m/z) & Isotope Pattern | % Weight of Halogens (Br) |
| Destructive? | Yes (~2 mg sample) | No (Microgram quantity) | Yes (~10 mg sample) |
| Bromine Handling | Interference Risk: Requires Ag-wool trap to prevent detector poisoning.[1] | Excellent: Distinct 1:1 ratio of ⁷⁹Br:⁸¹Br isotopes confirms identity.[1] | Gold Standard: Quantitative titration of Br.[1][2] |
| Purity Validation | High: Detects inorganic salts/solvents (impurities lower %C). | Low: Ionization suppression may hide impurities; only confirms identity.[1] | Medium: Specific to Halogen content only.[1] |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Medium Throughput | Low Cost / Low Throughput (Manual) |
Expert Insight: HRMS is superior for identifying the molecule (proving you made C12H11BrO2), but Combustion Analysis is required to prove how pure it is. Journals (ACS, RSC) generally mandate Combustion Analysis (±0.4%) because HRMS cannot easily detect non-ionizable impurities like silica gel or inorganic salts.
Experimental Protocols
Protocol A: Dynamic Flash Combustion (CHN) for Brominated Compounds
Challenge: Bromine gases (Br₂, HBr) produced during combustion can interfere with the Thermal Conductivity Detector (TCD) or react with the reduction copper, leading to erroneous Nitrogen or Carbon values.
Workflow Diagram:
Figure 1: Combustion workflow highlighting the critical Silver (Ag) Wool trap required for brominated compounds.
Step-by-Step Methodology:
-
Calibration: Calibrate the analyzer using a standard with similar halogen content if possible (e.g., p-bromoacetanilide), or standard Acetanilide (K factor calibration).
-
Sample Preparation: Weigh 1.5–2.5 mg of dried C12H11BrO2 into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.
-
Combustion: Inject sample into the combustion reactor (950–1050°C) with a pulse of pure Oxygen.
-
Reaction: Organic matter
CO₂, H₂O, NOₓ, Br₂, HBr.
-
-
Scrubbing (The "Secret Sauce"): The gas stream passes through a reduction tube containing Copper (to reduce NOₓ
N₂) and Silver Wool (heated to ~600°C) . -
Detection: CO₂ and H₂O are separated (GC column or adsorption traps) and quantified via TCD.
-
Calculation: Compare integrated peak areas to the calibration curve.
Protocol B: Data Validation & Troubleshooting
If your experimental results deviate from the theoretical values in Table 1, use this decision matrix.
Figure 2: Logical flowchart for interpreting Elemental Analysis deviations.
Common Deviations for C12H11BrO2:
-
Low %C, High %H: Indicates trapped water or solvent (e.g., Methanol/Ethanol). Remedy: Dry sample under high vacuum (0.1 mbar) at 40–50°C for 12 hours.
-
Low %C, Low %H: Indicates presence of non-combustible inorganic impurities (e.g., Sodium Sulfate, Silica Gel). Remedy: Filter sample through a 0.2µm PTFE filter or recrystallize.
-
High %C: Rare, usually indicates incomplete combustion (soot formation). Remedy: Increase oxygen boost time or add Tungsten Trioxide (WO₃) powder to the capsule to aid oxidation.
References
-
American Chemical Society (ACS). (2022). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[5] [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). (2022).[6] Standard Atomic Weights of the Elements 2021. Pure and Applied Chemistry.[6][7] [Link]
-
Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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A Senior Application Scientist's Guide to the Characterization of 4-Bromobenzyl Furfuryl Ether: Reference Standards and Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for the characterization of 4-Bromobenzyl furfuryl ether (CAS: 1227618-86-1). As a crucial building block in synthetic chemistry, its structural integrity and purity are paramount for the reproducibility and success of downstream applications. This document moves beyond a simple listing of data points, offering a logical, self-validating workflow that synthesizes multi-technique analysis to establish a reliable reference standard for this compound. We will explore the causality behind experimental choices and provide actionable protocols for researchers.
Compound Profile and Physicochemical Reference Data
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value / Expected Characteristic | Source / Rationale |
| IUPAC Name | 2-[(4-bromophenyl)methoxymethyl]furan | [1] |
| CAS Number | 1227618-86-1 | [1] |
| Molecular Formula | C₁₂H₁₁BrO₂ | [1] |
| Molecular Weight | 267.12 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Based on analogs like 4-Bromobenzyl methyl ether (liquid)[2] and 4-Bromobenzyl bromide (solid).[3] |
| Boiling Point | High; Expected >200 °C at atm. pressure. (e.g., 110-112 °C at 8 mmHg for the smaller methyl ether analog) | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF) | General property of ethers and aromatic halides. |
| Purity (Typical) | >97.0% | [1] |
The Workflow of Spectroscopic Characterization
A multi-pronged analytical approach is essential for a robust characterization. Each technique provides a unique piece of the structural puzzle, and their collective data constitutes a powerful validation system.
Caption: A logical workflow for the comprehensive characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Both ¹H and ¹³C NMR are required for a complete assignment.
Causality: ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, defining the fragments (e.g., the 1,4-disubstituted benzene ring, the furan ring, the methylene bridge). ¹³C NMR complements this by identifying the number of unique carbon environments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃ Solvent)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |
| ¹H | ~7.50 | Doublet (d) | 2 protons on the bromophenyl ring, ortho to the bromine atom. |
| ¹H | ~7.25 | Doublet (d) | 2 protons on the bromophenyl ring, ortho to the CH₂ group. |
| ¹H | ~7.40 | Multiplet (m) | 1 proton on the furan ring (position 5). |
| ¹H | ~6.35 | Multiplet (m) | 1 proton on the furan ring (position 3). |
| ¹H | ~6.30 | Multiplet (m) | 1 proton on the furan ring (position 4). |
| ¹H | ~4.50 | Singlet (s) | 2 protons of the benzylic methylene group (-CH₂ -O-). |
| ¹H | ~4.45 | Singlet (s) | 2 protons of the furfuryl methylene group (-O-CH₂ -furan). |
| ¹³C | ~150-155 | Singlet | Quaternary carbon of the furan ring attached to the ether linkage. |
| ¹³C | ~143 | Singlet | CH carbon of the furan ring (position 5). |
| ¹³C | ~135-140 | Singlet | Quaternary carbon of the bromophenyl ring attached to the CH₂ group. |
| ¹³C | ~132 | Singlet | 2 CH carbons of the bromophenyl ring ortho to the bromine. |
| ¹³C | ~129 | Singlet | 2 CH carbons of the bromophenyl ring ortho to the CH₂ group. |
| ¹³C | ~122 | Singlet | Quaternary carbon of the bromophenyl ring attached to the bromine. |
| ¹³C | ~110 | Singlet | CH carbon of the furan ring (position 3 or 4). |
| ¹³C | ~108 | Singlet | CH carbon of the furan ring (position 3 or 4). |
| ¹³C | ~65-75 | Singlet | 2 methylene carbons from the ether linkages. |
(Note: These are predicted values based on standard chemical shift tables and data for similar structures.[4][5] Actual values may vary slightly.)
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]
-
Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a minimum field strength of 300 MHz for ¹H NMR.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters should include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with full proton decoupling. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS): Molecular Weight and Elemental Confirmation
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity.
Causality: Electron Ionization (EI) is a hard ionization technique that causes fragmentation, providing a "fingerprint" of the molecule's structure. The most critical feature for this compound is the isotopic pattern of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br isotopes is nearly 1:1, meaning the molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).[6]
Table 3: Expected Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation | Rationale |
| 266 / 268 | [M]⁺ Molecular Ion | Corresponds to the molecular weight of C₁₂H₁₁⁷⁹BrO₂ and C₁₂H₁₁⁸¹BrO₂. The ~1:1 ratio is the definitive signature of a single bromine atom. |
| 187 / 189 | [M - C₅H₅O]⁺ | Loss of the furfuryl radical. |
| 171 / 169 | [C₇H₆Br]⁺ | Bromotropylium ion, a common fragment for benzyl bromides. |
| 97 | [C₅H₅O₂]⁺ | Furfuryl ether fragment. |
| 81 | [C₅H₅O]⁺ | Furfuryl cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Use a standard GC system coupled to a Mass Selective Detector (MSD). An HP-5ms or similar non-polar capillary column is appropriate.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[7]
-
GC Method:
-
Injector: Splitless injection of 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Hold at 50°C for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes. This program ensures separation from potential volatile impurities and starting materials.[7]
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: m/z 40-400 to ensure capture of the molecular ion and key fragments.
-
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Causality: The ether C-O bonds and the aromatic C=C and C-H bonds will absorb infrared radiation at characteristic frequencies. The absence of other signals (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹) is equally important for confirming the structure and purity.
Caption: Key functional groups in this compound and their characteristic IR absorption regions.
Table 4: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium-Weak | Aromatic C-H stretch (furan and phenyl rings).[8] |
| 2850-2950 | Medium | Aliphatic C-H stretch (methylene -CH₂- groups). |
| ~1590, ~1470 | Strong-Medium | Aromatic C=C ring stretching vibrations.[8][9] |
| 1050-1150 | Strong | C-O-C asymmetric ether stretch (characteristic). [10] |
| ~810 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring. |
| ~511 | Medium-Weak | C-Br stretch.[9] |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: As the compound is likely a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is the ideal method. Place a single drop of the neat sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000-500 cm⁻¹. A resolution of 4 cm⁻¹ with an accumulation of 16 scans is sufficient for high-quality data.[7]
-
Analysis: Process the data by performing a background subtraction using a spectrum of the clean, empty ATR crystal.
Comparative Analysis and Purity Assessment
For researchers in drug development, comparing batches or materials from different suppliers is critical. While NMR and IR can reveal gross impurities, GC-MS is the superior technique for quantifying purity and identifying trace contaminants.[7]
Alternative Products & Potential Impurities:
-
Starting Materials: Residual 4-bromobenzyl alcohol, 4-bromobenzyl bromide, or furfuryl alcohol.
-
Side-Products: Dibenzyl ether or difurfuryl ether formed through self-condensation reactions.
-
Solvents: Residual solvents from synthesis or purification (e.g., THF, Diethyl ether, Hexane, Ethyl Acetate).[11]
By using the standardized GC-MS protocol described above, one can generate a chromatogram where the main peak corresponds to this compound. The area percentage of this peak provides a quantitative measure of purity. Any minor peaks can be tentatively identified by their mass spectra, allowing for a direct comparison of the impurity profiles between different samples. A supplier providing material with >99% purity and no detectable starting materials would be considered superior for sensitive applications.[7]
Conclusion
The characterization of this compound requires a synergistic application of NMR, MS, and IR spectroscopy. This guide provides the foundational reference data and validated protocols necessary to confidently identify this compound and assess its purity. By establishing this comprehensive analytical standard, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
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Autech Industry Co.,Limited. 4-Bromobenzyl alcohol. [Link]
-
PrepChem.com. Synthesis of 4-bromobenzyl methyl ether. [Link]
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-
PubChemLite. 4-bromobenzyl methyl ether (C8H9BrO). [Link]
-
SpectraBase. 4-Bromobenzyl alcohol, neopentyl ether - Optional[Vapor Phase IR] - Spectrum. [Link]
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MDPI. Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. [Link]
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PubChem. 4-Bromobenzyl bromide. [Link]
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The Good Scents Company. furfuryl methyl ether, 13679-46-4. [Link]
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The Good Scents Company. furfuryl ethyl ether, 6270-56-0. [Link]
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ResearchGate. FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be seen in figure 4. [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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ResearchGate. How can i purify the Furfuryl Glycidyl Ether?. [Link]
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ResearchGate. Edited 13 C spectra of furfuryl glycidyl ether, 2. (a) APT spectrum.... [Link]
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ResearchGate. IR (a) and ¹H-NMR (b) spectra of difurfuryl-ether biotransformed from furfural by A. baylyi ADP1 and A. schindleri ACE. [Link]
-
Oreate AI Blog. Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. [Link]
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ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Bromobenzyl Furfuryl Ether: A Comprehensive Guide to Safety and Compliance
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Bromobenzyl furfuryl ether, a halogenated ether with potential hazards that necessitate careful handling. As a Senior Application Scientist, my objective is to equip you with not just a set of instructions, but a thorough understanding of the principles behind these procedures, ensuring a self-validating system of safety and compliance within your laboratory.
Hazard Assessment: Understanding the Chemical Profile
-
Halogenated Organic Compound: The presence of a bromine atom on the benzyl group places this compound in the category of halogenated organic compounds. These substances are often persistent in the environment and can have toxic effects.[1][2] Brominated compounds, in particular, are associated with potential bioaccumulation and endocrine disruption.
-
Ether Functionality: Ethers as a class of chemical compounds are known for their potential to form explosive peroxides upon exposure to air and light.[3] While the tendency for peroxide formation varies among different ether structures, it is a critical safety consideration for storage and handling.
-
Furan Ring System: The furfuryl group contains a furan ring, which is a structural component of furfural. Furfural is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[4][5][6]
-
Benzyl Group: Benzyl compounds can exhibit varying degrees of toxicity. For instance, 4-bromobenzyl alcohol is known to cause serious eye irritation.[7][8]
Based on this analysis, it is prudent to handle this compound as a hazardous substance with potential for irritation, toxicity, and peroxide formation.
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Primary Constituent Group |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Furfuryl and Bromobenzyl Groups |
| Skin Corrosion/Irritation | May cause skin irritation. | Furfuryl and Bromobenzyl Groups |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[5][7][8][9] | Furfuryl and Bromobenzyl Groups |
| Carcinogenicity | Suspected of causing cancer.[4] | Furfuryl Group |
| Specific Target Organ Toxicity | May cause respiratory irritation.[7][9] | Furfuryl and Bromobenzyl Groups |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Brominated Aromatic Group |
| Physical Hazard | Potential for explosive peroxide formation. | Ether Group |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound for disposal.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[3] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream. Adherence to institutional and regulatory guidelines is paramount.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1][2]
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, acidic waste, or basic waste.[1] Mixing with incompatible materials can lead to exothermic reactions, gas evolution, or other hazardous situations.
Step 2: Container Selection and Labeling
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: "this compound"
-
The approximate concentration and volume.
-
The hazard characteristics (e.g., "Toxic," "Irritant," "Potential Peroxide Former").
-
The date the first waste was added to the container.
-
Step 3: Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from heat, sparks, and direct sunlight.
-
Peroxide Prevention: Due to the ether linkage, it is crucial to manage the risk of peroxide formation. If the waste will be stored for an extended period, it is advisable to add a peroxide inhibitor, such as butylated hydroxytoluene (BHT), to the waste container. However, consult with your institution's Environmental Health and Safety (EHS) department before adding any substance to a waste stream.
-
Date Opened Containers: For the pure compound, it is good practice to date the container upon opening to track its age and potential for peroxide formation.
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a pickup.
-
Regulatory Compliance: The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA). It is likely that this compound would fall under the F002 hazardous waste code for spent halogenated solvents if it were used as a solvent.[10][11] However, the final waste code determination should be made by a qualified EHS professional.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Wipe the spill area with a suitable solvent (e.g., acetone), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk.
-
Contact your institution's EHS or emergency response team from a safe location.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Thermal Decomposition Considerations
While researchers will not be involved in the thermal treatment of this waste, understanding its potential decomposition products underscores the importance of proper disposal. The thermal decomposition of brominated organic compounds can lead to the formation of hazardous byproducts, including brominated benzenes and phenols.[12] Incineration at high temperatures in a licensed facility is the standard method for the destruction of such waste, as it is designed to handle these potential emissions safely.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the inherent hazards of this compound and adhering to the detailed protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or concerns.
References
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PubChem. (n.d.). 4-Bromobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Furfural Material Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Furfural. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromodiphenyl Ether. National Center for Biotechnology Information. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(4-Bromophenyl)furfural, 97%. Retrieved from [Link]
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PubChem. (n.d.). Furfuryl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
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-
ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzyl ether. National Center for Biotechnology Information. Retrieved from [Link]
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-
RCRAInfo. (n.d.). Waste Code. U.S. Environmental Protection Agency. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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- Semantic Scholar. (2021).
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A Comprehensive Guide to the Safe Handling of 4-Bromobenzyl Furfuryl Ether
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Composite Hazard Profile
Given the structure of 4-Bromobenzyl furfuryl ether, it is crucial to anticipate a hazard profile that combines the risks associated with halogenated aromatic compounds and furans. Analogous compounds such as furfuryl alcohol and brominated benzyl derivatives exhibit a range of health effects.
Furfuryl alcohol is known to be toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[1] Furfural, a related compound, is also toxic, a skin and eye irritant, and may cause respiratory irritation.[2][3] Halogenated benzyl compounds, like 4-Fluorobenzyl bromide, can be corrosive and cause severe skin and eye damage.[4][5] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it may be toxic, irritant, and potentially carcinogenic.
Ethers as a class also present the significant hazard of forming explosive peroxides upon exposure to air and light.[6] This necessitates specific storage and handling precautions.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in mitigating the anticipated hazards.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7][8] | To prevent skin contact with the potentially toxic and irritant compound. Ethers can permeate some glove materials, so regular changes are advised.[6] |
| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes that could cause serious eye irritation or damage.[5] |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and closed-toe shoes. | To protect skin and personal clothing from contamination and potential chemical burns.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of potentially toxic vapors or aerosols, especially when handling outside of a fume hood or during spill cleanup.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.
Step-by-Step Handling Procedures
-
Receipt and Storage :
-
Upon receipt, inspect the container for any damage.
-
Label the container with the date it was received and the date it is first opened.[6]
-
Store in a cool, dry, and well-ventilated area, away from light and sources of ignition.[2][9] A dedicated flammables cabinet is recommended.[6][10]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4]
-
-
Pre-Use Safety Checks :
-
Before each use, visually inspect the container for any signs of crystallization, which could indicate peroxide formation.[6]
-
If the container has been opened and stored for an extended period, test for the presence of peroxides using commercially available test strips.
-
-
Handling and Use :
Emergency Preparedness: Spill Management
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent further contamination.
Caption: A clear, step-by-step plan for responding to a spill of this compound.
Spill Cleanup Protocol
-
Immediate Actions :
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
If the spill is large or outside of a fume hood, evacuate the entire laboratory and contact the institutional safety office.
-
-
Cleanup (for small, contained spills) :
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[12]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
-
Waste Classification : All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1][12]
-
Containerization :
-
Disposal Route :
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, ensuring the protection of themselves, their colleagues, and the environment.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Furfuryl alcohol. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Furfural. Retrieved from [Link]
-
University of California. (n.d.). Use of Ether. Environment, Health & Safety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(4-Bromophenyl)furfural, 97%. Retrieved from [Link]
-
Justrite. (n.d.). How to Handle and Store Ethyl Ether. Retrieved from [Link]
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Patsnap. (2025). How Does Petroleum Ether Permeate PPE Materials And Which Gloves Provide Adequate Protection?. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
